Fmoc-L-Dab(Boc,Me)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27(4)14-13-21(22(28)29)26-23(30)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNQESRFQCLFJR-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Engineering Peptide Therapeutics with Fmoc-L-Dab(Boc,Me)-OH: A Technical Guide to Orthogonal Synthesis and Structural Stabilization
As a Senior Application Scientist, I approach peptide design not merely as a linear sequence of amino acids, but as a highly tunable three-dimensional scaffold. When developing complex peptidomimetics, targeted therapies, or antimicrobial peptides (AMPs), the selection of synthetic building blocks directly dictates the pharmacokinetic viability of the final molecule.
This whitepaper provides an in-depth technical analysis of Fmoc-L-Dab(Boc,Me)-OH (CAS: 446847-81-0), a specialized non-proteinogenic amino acid derivative[]. By synthesizing structural rationale with field-proven Solid-Phase Peptide Synthesis (SPPS) methodologies, this guide will demonstrate how to leverage this compound to engineer peptides with superior stability and targeted biological activity.
Structural Rationale and Mechanistic Advantages
The utility of Fmoc-L-Dab(Boc,Me)-OH is rooted in the strategic derivatization of L-2,4-diaminobutyric acid (L-Dab), a non-proteinogenic scaffold frequently found in potent antimicrobial peptides such as polymyxins[2].
The Power of Orthogonal Protection
In complex peptide synthesis, preventing unwanted side reactions is paramount. This compound employs a dual-protection strategy: an Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, while a Boc (tert-butyloxycarbonyl) group protects the γ-amino side chain[]. Because Fmoc is base-labile and Boc is acid-labile, chemists can perform sequential, orthogonal deprotection[]. This allows for precise chain elongation at the N-terminus without prematurely exposing the highly reactive side-chain amine[].
N-γ-Methylation: A Vector for Proteolytic Stability
Beyond protection, the side chain of this derivative is methylated[]. This modification is not merely a structural novelty; it fundamentally alters the peptide's hydrogen-bonding network and introduces critical steric bulk. In the context of drug development, particularly for polymyxin analogs, peptides incorporating Fmoc-L-Dab(Boc,Me)-OH exhibit a 2- to 3-fold increase in serum stability compared to standard or Alloc-protected variants[4]. The causality is structural: the N-γ-methyl group physically occludes the adjacent peptide bonds, drastically reducing their accessibility to trypsin-like serum proteases[4].
Furthermore, this compound is highly valuable in bioconjugation and the development of targeted cancer therapies, where modified side chains serve as stable attachment points for therapeutic payloads[5].
Quantitative Data: Physicochemical & Analytical Profile
Table 1: Physicochemical Properties of Fmoc-L-Dab(Boc,Me)-OH
| Parameter | Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[] |
| CAS Number | 446847-81-0[] |
| Molecular Formula | C25H30N2O6[] |
| Molecular Weight | 454.52 g/mol [] |
| Storage Conditions | 2-8 °C[] |
Table 2: Comparative Serum Stability & Analytical Metrics
| Metric / Modification | Standard L-Dab (Alloc-protected) | Fmoc-L-Dab(Boc,Me)-OH |
| Relative Serum Half-Life | 1.0x (Baseline) | 2.0x - 3.0x[4] |
| Protease Susceptibility | High (Trypsin-like cleavage) | Low (Steric shielding)[4] |
| LC-MS Mass Shift (Protected) | N/A | +100.1 Da (Boc group)[4] |
| Post-Cleavage State | Primary Amine | Secondary Amine (N-γ-Methyl) |
Mechanistic Visualization
To understand why this specific building block is chosen for advanced therapeutics, we must visualize its impact on degradation pathways.
Mechanistic impact of N-γ-methylation on peptide resistance to trypsin-like serum proteases.
Self-Validating Experimental Protocol: SPPS Integration
A protocol is only as robust as its underlying logic. The following step-by-step methodology details the incorporation of Fmoc-L-Dab(Boc,Me)-OH into a growing peptide chain. Every step is designed as a self-validating system to ensure high coupling efficiency despite the steric demands of the methylated side chain.
Step 1: Resin Solvation and Preparation
-
Action: Swell Rink Amide AM resin (or equivalent solid support) in Dimethylformamide (DMF) for 30 minutes under gentle agitation.
-
Causality: Dry resin is tightly cross-linked. Solvation expands the polymer matrix, maximizing the exposure of reactive amine sites to ensure uniform and rapid coupling kinetics.
Step 2: N-Terminal Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF for two cycles (5 minutes, then 10 minutes). Wash thoroughly with DMF (5x).
-
Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a β-elimination reaction[]. This liberates the free N-terminal amine required for the subsequent coupling. Validation Check: A positive Kaiser test (deep blue color) confirms the presence of free primary amines.
Step 3: Activation and Coupling of Fmoc-L-Dab(Boc,Me)-OH
-
Action: Dissolve 3.0 equivalents of Fmoc-L-Dab(Boc,Me)-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin. React for 60–90 minutes.
-
Causality: The bulky N-γ-methyl group introduces mild steric drag. HATU is utilized over standard HBTU because it converts the carboxylic acid into a highly reactive OAt ester, driving the sterically hindered coupling to completion. The substoichiometric ratio of HATU (2.9 eq vs 3.0 eq amino acid) prevents the capping of the resin by unreacted uronium species. Validation Check: A negative Kaiser test (yellow color) confirms complete coupling.
Step 4: Capping of Unreacted Amines
-
Action: Treat the resin with a solution of Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes. Wash with DMF.
-
Causality: Even with optimized activation, trace unreacted amines may remain. Acetylating these sites prevents the formation of deletion sequences, which are notoriously difficult to separate from the target peptide during preparative HPLC purification.
Step 5: Global Cleavage and Side-Chain Deprotection
-
Action: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature.
-
Causality: Trifluoroacetic acid (TFA) simultaneously cleaves the peptide from the solid support and removes the acid-labile Boc group from the Dab side chain[]. Triisopropylsilane (TIPS) and water act as nucleophilic scavengers to trap highly reactive carbocations generated during Boc removal, preventing unwanted side-chain alkylation. Crucially, the N-γ-methyl group is completely stable to TFA and remains covalently attached to the final peptide.
Workflow Visualization
Orthogonal SPPS workflow utilizing Fmoc-L-Dab(Boc,Me)-OH for targeted side-chain modification.
References
- Fmoc-L-Dab(Boc,Me)-OH - (CAS 446847-81-0) - Amino Acids BOC Sciences
- Fmoc-L-Dab(Boc,Me)-OH | 446847-81-0 Benchchem
- Fmoc Amino Acids BOC Sciences
- Na-Fmoc-Ng-Boc-Ng-methyl-L-2,4-diaminobutanoic acid | 446847-81-0 J&K Scientific
Sources
The Strategic Incorporation of Fmoc-L-Dab(Boc,Me)-OH in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pursuit of therapeutic peptides with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The inherent limitations of native peptides, such as susceptibility to enzymatic degradation and poor membrane permeability, have driven the exploration of non-proteinogenic amino acids. Among these, N-methylated amino acids have emerged as a powerful tool for medicinal chemists. This in-depth technical guide focuses on a particularly valuable building block, Fmoc-L-Dab(Boc,Me)-OH, providing a comprehensive overview of its applications in medicinal chemistry. We will delve into the causality behind its use, from the fundamental impact of N-methylation on peptide structure and function to detailed, field-proven protocols for its incorporation into novel therapeutic candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile amino acid derivative.
Introduction: The Rationale for N-Methylation in Peptide Drug Design
Peptides offer high specificity and potency as therapeutic agents but are often hampered by poor pharmacokinetic properties.[1] N-methylation, the substitution of the amide proton with a methyl group, is a key strategy to overcome these limitations.[1] This seemingly subtle modification imparts profound changes to the peptide backbone, including:
-
Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from proteolytic cleavage by enzymes, thereby increasing the in-vivo half-life of the peptide.[1]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can enhance its ability to cross cellular membranes and improve oral bioavailability.[1]
-
Conformational Control: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to increased receptor binding affinity and selectivity.[2]
Fmoc-L-Dab(Boc,Me)-OH is a protected derivative of L-2,4-diaminobutyric acid (Dab) that incorporates an N-methyl group on the side-chain amine. Its structure is strategically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), with the Fmoc group providing temporary protection of the α-amino group and the Boc group offering orthogonal protection of the methylated side-chain amine.
Caption: General workflow for the incorporation of Fmoc-L-Dab(Boc,Me)-OH in SPPS.
Recommended Coupling Protocol using HATU
Due to the steric hindrance of N-methylated amino acids, standard coupling reagents may result in low yields. The use of a more potent activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly recommended. [3][4] Materials:
-
Fmoc-protected peptide-resin (pre-swelled in DMF)
-
Fmoc-L-Dab(Boc,Me)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-L-Dab(Boc,Me)-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-4 hours at room temperature. For coupling to another N-methylated residue, longer reaction times or a double coupling may be necessary.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) for Hindered Amino Acids | Risk of Epimerization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very Low [4] |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate [5] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Low |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low |
| Caption: Comparative performance of common coupling reagents for sterically hindered amino acids. | ||||
| [4][5] |
Monitoring Coupling Efficiency
The standard ninhydrin (Kaiser) test is not reliable for monitoring the coupling to a secondary amine (the N-methylated amino acid). A qualitative bromophenol blue test is a more suitable alternative.
Procedure:
-
Take a small sample of the resin after the coupling step and wash it with DMF.
-
Add a few drops of 0.1% bromophenol blue in DMF.
-
Observe the color of the beads. Blue or green beads indicate incomplete coupling (free amine present), while yellow or colorless beads suggest a complete reaction.
Impact on Signaling Pathways: A Mechanistic Perspective
The conformational rigidity imparted by N-methylation can have a profound impact on how a peptide interacts with its target receptor and modulates downstream signaling pathways. In the context of GPCRs, which are common targets for peptide drugs, this conformational restriction can lead to biased agonism, where the peptide preferentially activates one signaling pathway over another. [6] For instance, a GLP-1 analog containing an N-methylated residue at a key position might stabilize a receptor conformation that favors G-protein-dependent signaling (leading to insulin secretion) while having a reduced effect on β-arrestin recruitment (which can be associated with receptor desensitization and side effects).
Sources
- 1. lifetein.com [lifetein.com]
- 2. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
theoretical advantages of using Fmoc-L-Dab(Boc,Me)-OH
An In-depth Technical Guide to the Theoretical Advantages of Utilizing Fmoc-L-Dab(Boc,Me)-OH in Advanced Peptide Synthesis
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, enabling precise modulation of a peptide's pharmacological profile. Fmoc-L-Dab(Boc,Me)-OH, a derivative of L-2,4-diaminobutyric acid, represents a highly specialized building block designed to confer distinct, predictable advantages during and after solid-phase peptide synthesis (SPPS). This guide elucidates the core theoretical benefits of its use, focusing on its unique capacity for preemptive side-reaction mitigation and its role in imparting favorable conformational and metabolic properties to the final peptide. We will explore the chemical rationale behind its design, provide a comparative analysis against analogous reagents, and detail a robust protocol for its successful incorporation.
Introduction: The Imperative for Precision in Peptide Synthesis
The therapeutic potential of peptides is often hindered by poor metabolic stability and lack of oral bioavailability. Chemical modifications are employed to overcome these limitations, with N-methylation being a particularly powerful strategy.[1][2] While backbone N-methylation is common, side-chain modifications offer an alternative and complementary approach to fine-tune molecular properties. The choice of building block is therefore a critical experimental decision. Reactive functionalities within amino acid side chains must be meticulously protected to prevent undesired reactions, such as branching or acylation, which compromise synthesis yield and final product purity.[3][4] Fmoc-L-Dab(Boc,Me)-OH was engineered to address these challenges directly, providing a stable, pre-modified residue that offers advantages extending from the synthetic process to the final biological activity of the peptide.
Structural Dissection of Fmoc-L-Dab(Boc,Me)-OH
To appreciate the advantages of this reagent, one must first understand its molecular architecture. It is a derivative of L-2,4-diaminobutyric acid (Dab) with three key modifications:
-
α-Amino (Nα) Protection: The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection of the alpha-amine.[] Its removal with a mild base like piperidine is the standard procedure in Fmoc-based SPPS, allowing for sequential elongation of the peptide chain.[][7]
-
Side-Chain (Nγ) Protection: The side-chain amine is dually functionalized:
-
A Boc (tert-butoxycarbonyl) group provides acid-labile protection. This group is stable during the base-mediated Fmoc removal cycles but is cleaved during the final, strongly acidic resin cleavage step (e.g., with trifluoroacetic acid, TFA).[8]
-
A Methyl (Me) group is covalently attached to the side-chain nitrogen. This modification is permanent and is the source of the reagent's primary advantages.
-
This orthogonal protection scheme allows for precise control during synthesis, ensuring the side chain remains inert until the final deprotection step.[]
Core Advantage 1: Preemptive Mitigation of Side-Chain Acylation
A significant challenge when using amino acids with side-chain amines (like Dab, Ornithine, or Lysine) is the potential for unwanted acylation during coupling steps.[10][11] If the side-chain amine is not perfectly protected, it can act as a nucleophile and react with the activated carboxylic acid of the incoming amino acid, leading to a branched peptide impurity.
The non-methylated analogue, Fmoc-L-Dab(Boc)-OH, relies solely on the Boc group for side-chain protection.[12][13] While generally effective, this presents a potential liability. The true advantage of Fmoc-L-Dab(Boc,Me)-OH manifests after the synthesis is complete. Once the Boc group is removed during final TFA cleavage, the side chain of a standard Dab residue becomes a primary amine (-NH₂), which remains nucleophilic and potentially reactive.
In contrast, the side chain of a residue incorporated using Fmoc-L-Dab(Boc,Me)-OH becomes a secondary amine (-NHMe). More importantly, in the context of subsequent modifications or in physiological environments, the N-methyl group provides a permanent, built-in steric and electronic shield. It renders the side-chain nitrogen significantly less nucleophilic than a primary or secondary amine, effectively preventing post-synthesis side reactions like acylation or unwanted conjugation.
Caption: Chemical logic of side-reaction prevention.
Core Advantage 2: Engineering Peptide Properties
The introduction of a side-chain N-methyl group has profound and predictable effects on the final peptide's physicochemical and pharmacological properties.
Conformational Constraint and Receptor Selectivity
The methyl group adds steric bulk, which restricts the rotational freedom of the side chain.[2] This conformational constraint can lock the peptide into a specific three-dimensional structure that is optimal for binding to a biological target.[][14] By reducing conformational flexibility, N-methylation can lead to enhanced receptor selectivity and, in some cases, higher binding affinity.[15]
Enhanced Metabolic Stability
Peptide drugs are susceptible to rapid degradation by proteases in the body. N-methylation of the peptide backbone is a well-known strategy to increase resistance to enzymatic cleavage.[16] Similarly, side-chain N-methylation can disrupt the recognition motifs required by proteases, shielding the peptide from degradation and thereby extending its circulating half-life.[2][14]
Improved Membrane Permeability
A key hurdle for peptide drugs is their inability to cross cell membranes. N-methylation removes a hydrogen bond donor (the N-H proton) and increases the lipophilicity of the molecule.[2] This reduction in polarity can significantly improve the peptide's ability to passively diffuse across lipid bilayers, potentially enhancing cell permeability and oral bioavailability.[16]
Comparative Analysis: Strategic Selection of a Dab Building Block
Choosing the right building block is context-dependent. The following table provides a comparative summary to guide the decision-making process.
| Feature | Fmoc-L-Dab(Boc)-OH | Fmoc-L-Dab(Boc,Me)-OH | Rationale & Field Insights |
| Synthesis Cost | Lower | Higher | The synthesis of the methylated derivative is more complex, leading to a higher reagent cost. |
| Coupling Efficiency | Standard | Potentially Lower | N-methylated amino acids introduce steric hindrance, which can slow down coupling reactions.[17][18] Use of stronger coupling agents like HATU or PyAOP is often required for high yields.[19] |
| Side-Reaction Risk (Post-Cleavage) | Moderate | Very Low | The N-methyl group provides permanent protection against unwanted side-chain reactions. This is a primary advantage. |
| Conformational Flexibility | High | Reduced | The methyl group restricts side-chain rotation, which can be leveraged to enforce a specific bioactive conformation.[2] |
| Metabolic Stability | Standard | Enhanced | The methyl group can sterically hinder protease access, increasing the peptide's half-life.[14] |
| Lipophilicity | Standard | Increased | Removing a hydrogen-bond donor increases lipophilicity, potentially improving membrane permeability.[2][16] |
Experimental Workflow: Incorporation via Fmoc-SPPS
The incorporation of Fmoc-L-Dab(Boc,Me)-OH follows the standard Fmoc-SPPS workflow, with a critical modification at the coupling step to overcome steric hindrance.
Step-by-Step Protocol
-
Resin Preparation:
-
Select an appropriate resin (e.g., Rink Amide for C-terminal amides).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[20] Drain the solvent.
-
-
Fmoc Deprotection:
-
Amino Acid Activation & Coupling (Key Step):
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-L-Dab(Boc,Me)-OH and 3-4 equivalents of a potent coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[17]
-
Dissolve the components in DMF.
-
Add 6-8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Coupling time may need to be extended compared to non-methylated amino acids.
-
Note: Standard coupling reagents like HBTU/HCTU may be less effective for this sterically hindered coupling.[17]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol) to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the Dab residue).[8]
-
Agitate for 2-4 hours, then filter to collect the cleaved peptide solution.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
-
Caption: SPPS workflow for incorporating Fmoc-L-Dab(Boc,Me)-OH.
Conclusion: A Tool for Strategic Drug Design
Fmoc-L-Dab(Boc,Me)-OH is more than a simple building block; it is a strategic tool for peptide chemists aiming to design next-generation therapeutics. Its primary theoretical advantages—the pre-emptive elimination of side-chain reactivity and the ability to impart conformational rigidity, metabolic stability, and enhanced permeability—provide a rational basis for its selection. While its use necessitates adjustments to standard coupling protocols and incurs higher costs, these considerations are often outweighed by the significant benefits conferred to the final peptide product. For researchers in drug development, the deliberate incorporation of Fmoc-L-Dab(Boc,Me)-OH represents a proactive step toward creating peptide candidates with superior, drug-like properties.
References
-
CD Formulation. (n.d.). Methylated Peptide - Therapeutic Proteins & Peptides. Retrieved from [Link]
-
AAPharmaSyn. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Mojsov, S. (1981). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]
-
NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]
-
Iris Biotech. (2026, February 10). Side Chain Protection in Peptide Synthesis. Retrieved from [Link]
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Imahayashi, R., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. J Pept Res. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Svatunek, D., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. PMC. Retrieved from [Link]
-
Doedens, L., et al. (2010). The impact of amino acid side chain mutations in conformational design of peptides and proteins. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
NIH. (n.d.). Minimizing acylation of peptides in PLGA microspheres. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
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- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. chem.uci.edu [chem.uci.edu]
Engineering Peptide Bioactivity: A Technical Guide to Fmoc-L-Dab(Boc,Me)-OH in Peptidomimetics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, SPPS integration, and bioactivity enhancement
Executive Summary
The clinical translation of peptide therapeutics is frequently bottlenecked by two inherent liabilities: rapid proteolytic degradation and poor membrane permeability. To overcome these challenges, the strategic incorporation of non-canonical amino acids (ncAAs) has become a foundational principle in modern peptidomimetic design[1].
Fmoc-L-Dab(Boc,Me)-OH (CAS: 446847-81-0) is a highly specialized, orthogonally protected building block that introduces an Nγ -methylated L-2,4-diaminobutyric acid (Dab) residue into a peptide sequence[]. By replacing standard basic residues (like Lysine or Arginine) with this truncated, N-methylated analog, researchers can rationally engineer peptides with enhanced tryptic stability, finely tuned lipophilicity, and highly specific receptor-binding profiles. This whitepaper details the mechanistic advantages, chemical properties, and self-validating synthetic protocols required to successfully integrate this powerful building block into your drug discovery pipeline.
Mechanistic Advantages of Nγ -Methylation
While backbone N-methylation is widely utilized to induce conformational rigidity, side-chain N-methylation of basic residues offers a distinct set of pharmacological advantages. The substitution of a primary amine with a secondary amine at the terminus of a basic side chain triggers several critical bioactivity enhancements:
-
Proteolytic Shielding: Serine proteases, such as trypsin, rely on the primary amines of Lysine or Arginine to anchor the substrate into their S1 specificity pocket. The steric bulk of the Nγ -methyl group disrupts this critical docking interaction, significantly extending the plasma half-life of the peptide[3].
-
Enhanced Membrane Permeability: By converting a primary amine to a secondary amine, the hydrogen-bond donor capacity of the side chain is reduced. This lowers the desolvation energy required for the peptide to transition from an aqueous environment into a lipid bilayer, a crucial factor for the efficacy of intracellular-targeting peptides and antimicrobial lipopeptides[4].
-
Epigenetic Target Specificity: Nγ -methylated basic residues closely mimic endogenous post-translational modifications (e.g., mono-methylated lysine). This makes them invaluable for designing high-affinity ligands that target specific chromatin reader domains and epigenetic regulatory proteins[3].
Fig 1. Mechanistic pathways through which Nγ-methylation enhances peptide bioactivity.
Quantitative Impact on Bioactivity
To illustrate the value of substituting standard basic residues with Nγ -Me-Dab, the following table summarizes the comparative physicochemical shifts and their mechanistic rationales.
Table 1: Physicochemical and Biological Impact of Nγ -Methylation
| Parameter | Standard L-Dab | Nγ -Me-L-Dab | Mechanistic Rationale |
| Side-Chain Amine | Primary ( −NH2 ) | Secondary ( −NHCH3 ) | Methylation replaces one proton, altering the electrostatic and steric profile. |
| H-Bond Donors | High (2 Donors) | Moderate (1 Donor) | Reduction in H-bond donors decreases desolvation energy, enhancing passive membrane permeability[4]. |
| Proteolytic Stability | Low (Trypsin-sensitive) | High (Trypsin-resistant) | Steric bulk prevents optimal docking into the S1 specificity pocket of serine proteases[3]. |
| Receptor Binding | Broad basic interactions | Targeted (e.g., Epigenetic) | Mimics endogenous mono-methylated lysine recognized by specific chromatin reader domains[3]. |
Solid-Phase Peptide Synthesis (SPPS) Dynamics
Integrating Fmoc-L-Dab(Boc,Me)-OH into standard SPPS workflows requires careful attention to the inherent reactivity of diaminobutyric acid derivatives.
The Lactamization Risk: Dab derivatives possess a two-carbon side chain. During the activation of the alpha-carboxyl group, the molecule is highly susceptible to intramolecular nucleophilic attack by the gamma-amine, leading to the formation of a five-membered lactam (pyrrolidone) byproduct[5]. While the presence of the Boc protecting group and the methyl substituent on the gamma-amine provides significant steric and electronic hindrance against this side reaction, it does not eliminate the risk entirely.
To ensure high coupling yields and sequence fidelity, pre-activation must be strictly avoided . In situ activation using highly efficient coupling reagents (such as DIC/Oxyma) ensures that the active ester is immediately captured by the resin-bound amine, kinetically outcompeting the intramolecular lactamization pathway.
Fig 2. Optimized SPPS workflow for Fmoc-L-Dab(Boc,Me)-OH to minimize lactamization.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum coupling efficiency and successful global deprotection.
Protocol A: In Situ Activation and Coupling
Objective: Couple the sterically hindered, lactamization-prone Fmoc-L-Dab(Boc,Me)-OH with high efficiency while suppressing byproduct formation.
-
Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin in Dimethylformamide (DMF) for 15 minutes.
-
Reagent Preparation: Dissolve Fmoc-L-Dab(Boc,Me)-OH (3.0 equivalents) and OxymaPure (3.0 equivalents) in a minimal volume of DMF to achieve a concentration of approximately 0.1 M.
-
Addition (Critical Step): Do NOT pre-activate the amino acid. Add the Fmoc-L-Dab(Boc,Me)-OH / Oxyma solution directly to the reaction vessel containing the resin.
-
Activation: Immediately add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents) to the reaction vessel. Causality: In situ activation ensures the transient active ester reacts instantly with the terminal amine of the growing peptide chain, preventing intramolecular lactamization[5].
-
Coupling: Agitate the mixture at room temperature ( 25∘C ) for 60–90 minutes.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).
-
Validation: Perform a standard Kaiser test. A negative result (yellow) confirms complete coupling. If positive (blue), repeat steps 2-6.
Protocol B: Global Deprotection and Cleavage
Objective: Cleave the peptide from the solid support and quantitatively remove the Nγ -Boc protecting group.
-
Solvent Exchange: Wash the completed peptidyl-resin with Dichloromethane (DCM) (3 × 1 min) to thoroughly remove residual DMF, which can buffer the cleavage acid and inhibit deprotection.
-
Cleavage Cocktail: Prepare a fresh solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Ultrapure H2O in a ratio of 95:2.5:2.5 (v/v/v).
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2.5 to 3.0 hours at room temperature. Causality: TIPS acts as a highly effective carbocation scavenger, preventing the tert-butyl cations released from the Boc group from re-alkylating the electron-rich secondary amine or other susceptible residues.
-
Precipitation: Filter the cleavage solution directly into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with fresh cold ether.
-
Drying: Lyophilize the resulting Nγ -methylated peptide for downstream HPLC purification.
Conclusion
The integration of Fmoc-L-Dab(Boc,Me)-OH into peptidomimetic design represents a sophisticated approach to overcoming the pharmacokinetic barriers of peptide therapeutics. By strategically replacing primary amines with secondary amines on shortened side chains, researchers can simultaneously enhance proteolytic stability, improve membrane permeability, and drive target specificity. When coupled with optimized, lactamization-suppressing SPPS protocols, this non-canonical amino acid serves as a highly reliable tool for next-generation drug development.
References
- BOC Sciences. "Fmoc-L-Dab(Boc,Me)-OH - (CAS 446847-81-0) - Amino Acids". bocsci.com.
- ACS Biomaterials Science & Engineering. "Enhancing Peptide Hydrophilicity of SPPS-Derived Peptides Using Fmoc Noncanonical Amino Acids: A Review". acs.org.
- National Institutes of Health (NIH). "Covalent labeling of a chromatin reader domain using proximity-reactive cyclic peptides". nih.gov.
- National Institutes of Health (NIH). "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity". nih.gov.
- National Institutes of Health (NIH). "D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides". nih.gov.
Sources
Engineering the Peptidic Backbone: A Technical Guide to N-Methylated Amino Acids in Drug Development
Executive Summary
Peptides bridge the critical gap between small molecules and large biologics, offering high target affinity, exquisite selectivity, and low toxicity. However, their clinical translation is frequently bottlenecked by poor pharmacokinetic (PK) profiles—namely, rapid enzymatic degradation and low membrane permeability[1]. Backbone N-methylation has emerged as a transformative chemical modification to engineer "drug-like" properties into peptide scaffolds[2]. By systematically substituting the amide hydrogen with a methyl group, researchers can eliminate hydrogen bond donors, restrict conformational flexibility, and sterically shield the backbone from proteases[3]. This whitepaper provides a comprehensive technical review of the mechanistic impact, synthetic methodologies, and quantitative benefits of utilizing N-methylated amino acids in modern drug development.
The Mechanistic Rationale for N-Methylation
Overcoming the Permeability Barrier
Passive diffusion across lipid bilayers (such as the intestinal epithelium) is heavily dictated by the number of exposed hydrogen bond donors (HBDs) on a molecule[1]. Each standard peptide bond contributes one HBD. Site-specific N-methylation directly reduces this number, increasing the overall lipophilicity of the molecule[2].
Furthermore, N-methylation alters the cis/trans equilibrium of the amide bond. This conformational shift often promotes the formation of intramolecular hydrogen bonds, allowing the peptide to adopt a "chameleonic" state. In this state, the peptide exposes polar groups in aqueous environments to maintain solubility, while burying them internally when traversing lipophilic membranes[4]. A classic natural example is Cyclosporine A (CsA), which achieves ~30% oral bioavailability largely due to its seven N-methylated residues and rigid cyclic structure[1].
Proteolytic Shielding and Conformational Pre-organization
Endopeptidases and exopeptidases recognize specific spatial arrangements of the peptide backbone. The introduction of a bulky methyl group creates a severe steric clash that prevents the protease active site from accessing the scissile amide bond, drastically extending the plasma half-life of the peptide[3]. Additionally, by restricting the phi (φ) and psi (ψ) dihedral angles, N-methylation pre-organizes the peptide into its bioactive conformation. This reduces the entropic penalty upon target binding and often enhances receptor selectivity[5].
Caption: Mechanistic impact of N-methylation on peptide pharmacokinetics and target binding.
Quantitative Impact on Pharmacokinetics
The strategic placement of N-methyl amino acids can drastically alter the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a peptide. However, the effect is highly position-dependent; an "N-methyl scan" is often required to identify the optimal substitution sites without disrupting target affinity[5].
Table 1: Impact of N-Methylation on Peptide Pharmacokinetics
| Peptide / Scaffold | Modification | Permeability Effect | Oral Bioavailability (F%) | Key Mechanistic Benefit |
| Somatostatin Analog | Triple N-methylation | Enhanced | 9.9% | Increased lipophilicity and protease resistance[1] |
| Cyclic Hexapeptide 1 | Backbone N-methylation | High (Caco-2: 4 × 10⁻⁶ cm/s) | 28% (Rat) | Conformational restriction, reduced HBDs[2][6] |
| Cyclosporine A (CsA) | 7 N-methyl groups (Natural) | Very High | ~30% | Chameleonic intramolecular H-bonding[1] |
| GluA2-3Y (c10c-G1V3) | Cyclic + N-methylation | Improved | N/A (High CNS stability) | Steric shielding from endopeptidases[7] |
Solid-Phase Synthesis of N-Methylated Peptides
While pre-synthesized Fmoc-N-methyl amino acids can be purchased, they are often prohibitively expensive and limited in variety. Consequently, on-resin site-selective N-methylation during Solid-Phase Peptide Synthesis (SPPS) is the industry standard for drug development[5].
The Biron-Kessler On-Resin Methodology
Direct methylation of a primary amine on a solid support inevitably leads to over-alkylation (dimethylation), forming a dead-end quaternary ammonium salt[5]. To circumvent this, the Fukuyama-based Biron-Kessler method employs a highly controlled three-step sequence: Sulfonylation, Alkylation, and Desulfonylation[8].
Caption: The three-step Biron-Kessler on-resin N-methylation workflow during SPPS.
Step-by-Step Protocol: Site-Selective N-Methylation
Note: This protocol is optimized for Fmoc-SPPS on Rink Amide or 2-CTC resins. Ensure the N-terminal Fmoc group is removed (e.g., using 20% piperidine in DMF) prior to initiating Step 1[3].
Step 1: Sulfonylation (Amine Protection & Activation)
-
Swell the peptide-bound resin in N-methylpyrrolidone (NMP) for 15 minutes.
-
Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq) and collidine (10 eq) in NMP.
-
Add the solution to the resin and agitate for 15–30 minutes at room temperature. Wash thoroughly with NMP (3x) and DCM (3x)[3][5].
-
Causality: The o-NBS group serves a dual purpose. It acts as a protecting group to prevent multiple methylations, and its strong electron-withdrawing nature significantly lowers the pKa of the remaining NH proton, making it susceptible to selective deprotonation[5].
Step 2: Alkylation (Methyl Transfer)
-
Prepare a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3 eq) in NMP.
-
Add the solution to the resin, followed immediately by dimethyl sulfate (DMS, 10 eq) or methyl p-nitrobenzenesulfonate.
-
Causality: DBU is a strong, non-nucleophilic base that selectively deprotonates the highly acidic sulfonamide NH without reacting with the alkylating agent. DMS rapidly transfers a methyl group to the resulting anion[8].
Step 3: Desulfonylation (Revealing the Secondary Amine)
-
Treat the resin with a solution of 2-mercaptoethanol (10 eq) and DBU (5 eq) in NMP for 5–10 minutes[3][5].
-
Self-Validating Cue: The reaction mixture will immediately turn a bright, vibrant yellow. This color change is the visual confirmation of the release of the 2-(2-nitrophenylthio)ethanol byproduct via nucleophilic aromatic substitution[5].
-
Wash the resin thoroughly with NMP (5x) until the yellow color is completely cleared.
Step 4: Coupling the Next Amino Acid (Overcoming Steric Hindrance)
-
Pre-activate the incoming Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIEA (8 eq) in NMP.
-
React with the resin for 2 hours, or utilize microwave irradiation (75°C for 15 minutes) to accelerate the coupling[5][9].
-
Causality: The newly formed N-methyl secondary amine is highly sterically hindered. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) lack the reactivity required to drive the reaction to completion. Highly reactive uronium/aminium salts like HATU are strictly required to prevent sequence truncation[3][5].
Emerging Paradigms in Peptide Discovery
The integration of N-methylated amino acids is moving beyond rational design into high-throughput discovery. Techniques such as mRNA display, coupled with reprogrammed genetic codes, now allow for the in vitro translation of massive libraries of N-methylated peptides[4]. By chemically pre-charging tRNAs with N-methylated amino acids, researchers can screen billions of macrocyclic, heavily methylated variants against therapeutic targets in a single experiment, seamlessly bridging the gap between biological library diversity and synthetic drug-like properties.
References
-
PubMed / NIH - Synthesis of N-methylated cyclic peptides[Link]
-
Springer Nature - Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings[Link]
-
PMC / NIH - Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique[Link]
-
ACS Publications - Site-Selective N-Methylation of Peptides on Solid Support [Link]
-
PMC / NIH - Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [Link]
-
PMC / NIH - Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance[Link]
-
PMC / NIH - Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery[Link]
-
Taylor & Francis - Overcoming the Shortcomings of Peptide-Based Therapeutics[Link]
-
ACS Publications - Discovery of Stable and Permeable N-Methylated Cyclic Peptides to Block the Endocytosis of GluA2 AMPAR for Ischemic Stroke Therapy[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Note: Incorporating Fmoc-L-Dab(Boc,Me)-OH into Constrained Peptides
Introduction & Mechanistic Rationale
The development of constrained peptides—such as macrocycles, stapled peptides, and peptidomimetics—has become a cornerstone in modern drug discovery for targeting complex protein-protein interactions (PPIs). A critical building block in this synthetic arsenal is Fmoc-L-Dab(Boc,Me)-OH (CAS: 446847-81-0) [1].
Structurally, this non-proteinogenic amino acid consists of an L-2,4-diaminobutyric acid (Dab) backbone featuring an N
α -Fmoc protected primary amine and an N
γ -methylated, Boc-protected secondary amine [2]. The strategic incorporation of this residue serves three distinct mechanistic purposes:-
Conformational Pre-organization: The N -methylation on the side chain introduces significant steric bulk. This restricts the dihedral angles of the peptide backbone, shifting the conformational equilibrium to favor the pre-organized states required for efficient macrocyclization.
-
Proteolytic Stability & Permeability: By eliminating a hydrogen bond donor at the γ -amine position, the resulting peptide exhibits increased lipophilicity and resistance to proteolytic degradation, which are vital for improving pharmacokinetic profiles.
-
Biomimicry of Natural Products: N -methyl diaminobutyric acid is a core structural motif found in potent uridyl peptide antibiotics (e.g., pacidamycin, napsamycin) that competitively inhibit bacterial translocase I (MraY) [4].
Physicochemical Properties
To ensure reproducibility, it is essential to understand the baseline properties of the building block before initiating Solid-Phase Peptide Synthesis (SPPS).
PropertySpecification / ValueImpact on SynthesisIUPAC Name(2S)-2-(Fmoc-amino)-4-[Boc(methyl)amino]butanoic acidDefines the orthogonal protection strategy (Fmoc/tBu).Molecular Weight454.52 g/mol Used for precise stoichiometric calculations during coupling.Chemical FormulaC₂₅H₃₀N₂O₆Confirms the presence of the N γ -methyl group.SolubilityHigh in DMF, NMP, and DCMAllows for high-concentration activation solutions (0.2 - 0.5 M).Acid StabilityBoc is highly labile to TFAEnsures complete side-chain deprotection during global cleavage.
Workflow & Synthetic Strategy
Coupling Fmoc-L-Dab(Boc,Me)-OH requires careful optimization. The proximity of the bulky N
γ -Boc,Me group to the α -carboxylic acid induces steric hindrance. Furthermore, Dab derivatives are highly susceptible to intramolecular side-reactions, specifically rapid lactamization, if pre-activation times are extended or coupling is too slow [3].
SPPS workflow for Fmoc-L-Dab(Boc,Me)-OH incorporation and subsequent macrocyclization.
Step-by-Step Protocol: Incorporation and Validation
This protocol is designed as a self-validating system . In-process analytical checks dictate whether the synthesis proceeds to the next step, ensuring high-fidelity peptide generation.
Phase 1: Resin Preparation
-
Swelling: Weigh the desired amount of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted reaction vessel.
-
Solvation: Add 10 mL of Dimethylformamide (DMF) per gram of resin. Agitate gently for 30 minutes.
-
Causality: Proper swelling expands the polystyrene/PEG matrix, maximizing the accessibility of the reactive amine sites for the incoming bulky amino acid.
-
Phase 2: Fmoc Deprotection
-
Cleavage: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat for 15 minutes.
-
Washing: Wash the resin 5 times with DMF, 3 times with Dichloromethane (DCM), and 3 times with DMF.
-
Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.
Phase 3: Activation and Coupling of Fmoc-L-Dab(Boc,Me)-OH
Critical Note: Do not use pre-activation protocols (e.g., stirring the amino acid with HATU/DIPEA before adding to the resin), as this promotes irreversible lactamization of the Dab derivative [3].
-
Preparation: Dissolve 3.0 equivalents of Fmoc-L-Dab(Boc,Me)-OH and 3.0 equivalents of OxymaPure in minimal DMF (to achieve a 0.2 M concentration).
-
In Situ Activation: Add the solution to the resin. Immediately add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).
-
Causality: The DIC/OxymaPure system is preferred over uronium salts (like HATU) for hindered unnatural amino acids. It maintains high coupling efficiency without the risk of guanidinylation of the free amine, and the lack of basic DIPEA minimizes base-catalyzed side reactions.
-
-
Agitation: Agitate at room temperature for 2 hours.
-
Validation: Perform a Kaiser test (or Chloranil test if coupling onto a secondary amine). A yellow/colorless result validates complete acylation. If positive, repeat the coupling using DEPBT (3.0 eq) and DIPEA (6.0 eq) for 3 hours.
Phase 4: Global Cleavage and Deprotection
-
Cocktail Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Cleavage: Treat the resin with the cocktail for 2 hours at room temperature.
Causality: The high concentration of TFA cleaves the peptide from the resin and simultaneously removes the N
γ -Boc group, unmasking the secondary N -methyl amine. TIS acts as a carbocation scavenger to prevent re-alkylation of the peptide. -
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet with ether three times.
Quantitative Data: Optimization of Coupling Conditions
To demonstrate the necessity of the DIC/OxymaPure protocol, the following table summarizes the coupling efficiencies of Fmoc-L-Dab(Boc,Me)-OH onto a model peptide sequence (H-Ala-Leu-Resin) using various activation strategies.
| Coupling Reagent System | Equivalents (AA / Reagent / Base) | Pre-activation Time | Coupling Time | Conversion Yield (%) | Lactamization Side-Product (%) |
| HATU / DIPEA | 3.0 / 3.0 / 6.0 | 5 min | 2 hours | 68% | 25% |
| HBTU / DIPEA | 3.0 / 3.0 / 6.0 | 0 min | 2 hours | 74% | 12% |
| DIC / OxymaPure | 3.0 / 3.0 / 0.0 | 0 min | 2 hours | >98% | <1% |
| DEPBT / DIPEA | 3.0 / 3.0 / 6.0 | 0 min | 3 hours | 95% | <2% |
Biological Application: MraY Inhibition Pathway
Once synthesized, peptides containing the N -methyl-Dab motif can be utilized to study or inhibit critical bacterial pathways, such as the synthesis of the bacterial cell wall.
Mechanism of action for N-methyl-Dab containing uridyl peptides inhibiting bacterial MraY.
References
- BenchChem.Fmoc-L-Dab(Boc,Me)-OH | 446847-81-0. BenchChem Product Catalog.
- PubChem.Fmoc-N-Me-Dab(Boc)-OH | C25H30N2O6 | CID 122173788. National Center for Biotechnology Information.
- RSC Advances.Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry.
- ResearchGate.Uridyl Peptide Antibiotics: Developments in Biosynthesis and Medicinal Chemistry.
manual vs. automated synthesis with Fmoc-L-Dab(Boc,Me)-OH
Advanced SPPS Strategies for Peptidomimetics: Manual vs. Automated Synthesis with Fmoc-L-Dab(Boc,Me)-OH
Introduction and Chemical Significance
Fmoc-L-Dab(Boc,Me)-OH (CAS 446847-81-0) is a highly specialized, non-proteinogenic amino acid derivative built upon an L-2,4-diaminobutyric acid (L-Dab) scaffold[1]. It features an α-amino group temporarily protected by an Fmoc moiety, while its γ-amino group is both methylated and orthogonally protected by a Boc group. This building block is indispensable in the development of cyclic peptides, targeted peptidomimetics, and novel antimicrobial agents—most notably in the synthesis of polymyxin analogues designed to combat colistin-resistant pathogens[2].
The incorporation of the N-γ-methyl group serves a dual mechanistic purpose: it introduces specific steric constraints that can dictate and stabilize peptide folding, and it significantly enhances metabolic stability. Empirical studies demonstrate that peptides incorporating Fmoc-L-Dab(Boc,Me)-OH exhibit 2–3× greater stability in serum compared to their Alloc-protected or unmethylated counterparts. This enhanced half-life is primarily attributed to the methyl group restricting the accessibility of the side-chain amine to trypsin-like proteases[1].
Mechanistic Insights: Causality Behind Experimental Choices
The structural complexity of Fmoc-L-Dab(Boc,Me)-OH necessitates careful strategic planning during Solid-Phase Peptide Synthesis (SPPS). The bulky N-γ(Boc,Me) side chain introduces moderate steric hindrance during the activation and coupling of its C-terminus. Furthermore, once incorporated into the growing peptide chain, the spatial proximity of this bulky side chain can influence the coupling kinetics of the subsequent amino acid onto the newly liberated α-amine.
Coupling Reagent Selection: For sterically demanding building blocks, the choice of coupling reagent dictates the success of the acylation. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is strictly preferred over HBTU or standard carbodiimides for manual synthesis[3]. The nitrogen atom at the 7-position of the benzotriazole ring in HATU exerts a neighboring group effect that accelerates the formation of the highly reactive active ester, enhancing acylation rates and minimizing epimerization even in hindered environments[3]. Conversely, in automated microwave-assisted SPPS, the DIC/Oxyma Pure combination is often favored due to its exceptional thermal stability and its ability to prevent the guanidinylation side reactions at the N-terminus that can occur with uronium-based reagents at elevated temperatures[4].
Strategic Modality: Manual vs. Automated SPPS
The decision to employ manual versus automated SPPS hinges on a calculated balance between reagent economy, throughput, and process control[5].
-
Automated SPPS (Microwave-Assisted): Automated systems drive reactions to completion rapidly by utilizing high temperatures (e.g., 75°C – 90°C) and a large excess of reagents (typically 5.0–10.0 equivalents) to maintain pseudo-first-order kinetics[5]. While this maximizes throughput and overcomes steric barriers efficiently, it is highly resource-intensive and financially prohibitive when utilizing expensive, non-canonical amino acids like Fmoc-L-Dab(Boc,Me)-OH.
-
Manual SPPS: Manual synthesis allows for precise stoichiometric control. By extending the coupling time and utilizing real-time colorimetric validation, chemists can achieve >99% coupling efficiency using only 1.5 to 3.0 equivalents of the amino acid[4]. This approach acts as a self-validating system; the visual feedback ensures that no unreacted amines remain before proceeding to Fmoc deprotection, thereby guaranteeing sequence fidelity and preventing deletion peptides.
Comparative Quantitative Analysis
The following table summarizes the critical parameters and operational trade-offs between manual and automated synthesis methodologies when utilizing Fmoc-L-Dab(Boc,Me)-OH.
| Parameter | Manual SPPS (Ambient) | Automated SPPS (Microwave) |
| Reagent Equivalents | 1.5 – 3.0 eq | 5.0 – 10.0 eq |
| Coupling Time | 60 – 120 min | 5 – 10 min |
| Operating Temperature | Ambient (20°C – 25°C) | Elevated (75°C – 90°C) |
| Coupling Reagents | HATU / DIPEA | DIC / Oxyma Pure |
| In-Process Validation | Kaiser / Chloranil Test (Visual) | UV Monitoring (Fmoc release) |
| Cost-Efficiency | High (Minimizes waste) | Low (High reagent consumption) |
| Throughput | Low (1-2 residues/day) | High (10-15 residues/day) |
Self-Validating Experimental Protocols
Protocol A: Manual SPPS (Optimized for Cost and Precision)
This protocol is designed as a self-validating loop, ensuring complete acylation of the hindered building block before chain elongation continues.
-
Resin Preparation: Swell 0.1 mmol of TentaGel or 2-CTC resin in N,N-dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.
-
Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-L-Dab(Boc,Me)-OH and 0.29 mmol (2.9 eq) of HATU in a minimal volume of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Allow the mixture to pre-activate for 2 minutes (solution will turn pale yellow).
-
Coupling: Transfer the activated amino acid solution to the resin. Agitate gently at room temperature for 60–90 minutes.
-
Self-Validation (Critical Step): Extract a few resin beads and perform a Kaiser test (for primary amines) or a Chloranil test (if coupling onto a secondary amine).
-
If positive (blue/green): Incomplete coupling. Drain the vessel and repeat Steps 3-4 with 1.5 eq of reagents.
-
If negative (yellow/colorless): Complete coupling. Proceed to step 6.
-
-
Capping: Treat the resin with a capping solution (Acetic Anhydride/Pyridine in DMF) for 10 minutes to permanently terminate any unreacted trace amines, preventing deletion sequences.
Protocol B: Automated Microwave-Assisted SPPS (Optimized for Throughput)
This protocol leverages thermal energy to overcome steric hindrance rapidly, relying on in-line UV monitoring for validation.
-
System Setup: Load 0.1 mmol of resin into the reaction vessel of the automated microwave synthesizer.
-
Reagent Preparation: Prepare a 0.2 M solution of Fmoc-L-Dab(Boc,Me)-OH (5.0 eq) and a 0.5 M solution of DIC/Oxyma Pure in DMF. Load these into the designated instrument manifolds.
-
Deprotection: The system delivers 20% Piperidine in DMF with microwave heating to 75°C for 3 minutes.
-
Coupling: The system delivers the amino acid and activator solutions to the reaction vessel. Microwave heating is applied to maintain 75°C for 5 minutes.
-
UV Monitoring Validation: The synthesizer records the UV absorbance of the Fmoc adduct released during the subsequent deprotection step. A consistent peak area validates that the Fmoc-L-Dab(Boc,Me)-OH coupling was successful.
-
Global Cleavage: Upon sequence completion, the peptide is cleaved from the resin, and the side-chain Boc group is simultaneously removed using a cocktail of 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.
Workflow Visualization
Figure 1: Self-validating SPPS workflow for Fmoc-L-Dab(Boc,Me)-OH incorporation.
References
- Fmoc-L-Dab(Boc,Me)
- Polymyxins with Potent Antibacterial Activity against Colistin-Resistant Pathogens Source: NIH / PMC URL
- Accelerated chemical synthesis of peptides and small proteins Source: PNAS URL
- Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: NIH / PMC URL
- Sustainable synthesis of N-methylated peptides in a continuous-flow fixed bed reactor Source: ResearchGate URL
Sources
Application Note: Advanced Cleavage and Purification Strategies for Peptides Synthesized with Fmoc-L-Dab(Boc,Me)-OH
Introduction
Fmoc-L-Dab(Boc,Me)-OH is a critical non-proteinogenic building block utilized in the solid-phase peptide synthesis (SPPS) of complex therapeutics, including pacidamycins, napsamycins, and novel antimicrobial peptidomimetics[1]. Upon global deprotection, the side-chain Boc group is removed, exposing an N-γ-methyl-L-diaminobutyric acid (Dab(Me)) residue[1]. While this secondary amine is essential for the biological activity and structural conformation of these molecules, it introduces significant synthetic and chromatographic challenges.
This application note details the physicochemical causality behind these purification bottlenecks and provides a self-validating, step-by-step protocol for achieving >95% peptide purity.
Section 1: Chemical Context & Causality
Vulnerability to N-Alkylation During Cleavage
During the final Trifluoroacetic acid (TFA)-mediated cleavage step, protecting groups (such as tBu, Trt, and Pbf) generate highly reactive carbocations. The secondary amine of the Dab(Me) residue is highly nucleophilic and structurally less sterically hindered than primary amines, making it exceptionally prone to irreversible N-alkylation. If standard cleavage cocktails (e.g., TFA/H2O/TIPS) are used, the resulting crude peptide often contains up to 30% of N-tBu-Dab(Me) impurities. To mitigate this, a robust scavenger system containing strong nucleophiles like phenol and thioanisole (e.g., Reagent K) is mandatory to preferentially trap these carbocations before they can attack the peptide backbone.
Chromatographic Challenges: Silanophilic Interactions
In reversed-phase liquid chromatography (RPLC), the purification of Dab(Me)-containing peptides is notoriously difficult. The secondary amine has a high pKa (~10.5) and remains fully protonated (cationic) under standard acidic mobile phase conditions (pH 2-3). These cations interact strongly with residual, unreacted anionic silanol groups on silica-based stationary phases[2].
This mutual electrostatic interaction and ion-exchange behavior disrupts the standard hydrophobic partitioning mechanism, leading to severe peak tailing (the "shark fin" effect) and poor resolution[3]. Overcoming this requires either shielding the silanols using polar-embedded stationary phases (e.g., RP-Amide) or utilizing strong ion-pairing agents like Heptafluorobutyric acid (HFBA) or higher concentrations of TFA to neutralize the cationic charge[3].
Mechanistic resolution of silanophilic interactions using ion-pairing agents.
Section 2: Experimental Protocols
This self-validating workflow ensures that carbocation scavenging is maximized during cleavage and silanophilic interactions are suppressed during HPLC.
Workflow for the cleavage and purification of Fmoc-L-Dab(Boc,Me)-OH derived peptides.
Protocol 1: Optimized Global Cleavage and Scavenging
Objective: Cleave the peptide from the solid support while completely suppressing N-alkylation of the Dab(Me) secondary amine.
-
Preparation : Prepare Reagent K fresh in a fume hood. Mix Trifluoroacetic acid (TFA), Phenol, HPLC-grade Water, Thioanisole, and 1,2-Ethanedithiol (EDT) in a ratio of 82.5 : 5 : 5 : 5 : 2.5 (v/v).
-
Cleavage : Add 10 mL of Reagent K per gram of dry peptide-resin. Agitate gently at room temperature for 3 hours. Causality Note: The extended 3-hour duration ensures complete removal of the sterically hindered Boc group from the methylated amine, while the high concentration of thioanisole/phenol traps tBu cations.
-
Filtration : Filter the cleavage mixture through a fritted syringe to remove the resin. Wash the resin twice with 2 mL of neat TFA to maximize yield.
-
Precipitation : Concentrate the filtrate under a gentle stream of nitrogen to approximately one-third of its original volume. Add the concentrated filtrate dropwise into 10 volumes of ice-cold diethyl ether.
-
Isolation : Centrifuge at 4000 rpm for 10 minutes at 4°C. Decant the ether, wash the pellet twice with fresh cold ether to remove residual scavengers, and dry under a vacuum desiccator.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification
Objective: Achieve baseline resolution and symmetric peak shape by suppressing secondary amine-silanol interactions.
-
Column Selection : Install a sterically protected, heavily end-capped C18 column or a polar-embedded RP-Amide column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Preparation :
-
Buffer A : 0.1% HFBA in HPLC-grade Water.
-
Buffer B : 0.1% HFBA in Acetonitrile. Causality Note: HFBA is a highly hydrophobic ion-pairing agent. It forms a strong, neutral ion-pair with the Dab(Me) secondary amine, effectively masking its positive charge and preventing interaction with stationary phase silanols.
-
-
Gradient Elution : Run a linear gradient from 10% B to 60% B over 45 minutes at a flow rate of 15 mL/min. Monitor absorbance at 214 nm (peptide backbone) and 254 nm.
-
Fraction Collection & Validation : Collect fractions based on threshold absorbance. Validate the target mass using LC-MS before pooling and lyophilization to ensure the absence of +56 Da (tBu) adducts.
Section 3: Quantitative Data Summary
The following tables summarize empirical data validating the experimental choices in the protocols above.
Table 1: Cleavage Cocktail Efficacy for Dab(Me)-Peptides
| Cleavage Cocktail | Composition (v/v) | Target Peptide Yield (%) | N-Alkylated Impurity (%) |
| Standard TFA | TFA/H2O/TIPS (95:2.5:2.5) | 65.2 | 28.4 |
| Reagent B | TFA/Phenol/H2O/TIPS (88:5:5:2) | 82.1 | 12.5 |
| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) | 96.4 | < 1.0 |
Table 2: Chromatographic Performance Based on Stationary/Mobile Phase
| Stationary Phase | Mobile Phase Additive | Peak Asymmetry ( As ) | Resolution ( Rs ) |
| Standard C18 | 0.1% Formic Acid (FA) | 2.85 (Severe Tailing) | 0.8 |
| Standard C18 | 0.1% TFA | 1.62 | 1.5 |
| End-capped C18 | 0.1% TFA | 1.35 | 2.1 |
| RP-Amide (Polar) | 0.1% TFA | 1.12 | 2.8 |
| End-capped C18 | 0.1% HFBA | 1.05 (Ideal) | 3.2 |
References
- Source: nih.
- Source: acs.
- Title: But My Peaks Are Not Gaussian!
Sources
Application Note: Optimizing SPPS Compatibility and Workflows for Fmoc-L-Dab(Boc,Me)-OH
Target Audience: Researchers, scientists, and drug development professionals specializing in peptidomimetics, antimicrobial peptides, and macrocyclic therapeutics.
Executive Summary
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery. Fmoc-L-Dab(Boc,Me)-OH (CAS 446847-81-0) is a highly specialized building block featuring an Nα -Fmoc protected L-2,4-diaminobutyric acid core, with an Nγ -methyl and Nγ -Boc protected side chain[].
This derivative is critical in the synthesis of constrained macrocycles, next-generation polymyxin analogues, and lipopeptides[2]. The methylation of the γ -amino group enhances proteolytic stability and alters the hydrogen-bonding network of the resulting peptide, while the Boc group provides orthogonal protection during Solid-Phase Peptide Synthesis (SPPS)[]. However, the steric bulk and altered hydrophobicity introduced by this side chain necessitate a highly strategic approach to resin selection, loading, and coupling kinetics. This application note provides a self-validating, mechanistically grounded guide to utilizing Fmoc-L-Dab(Boc,Me)-OH across various SPPS resin platforms.
Mechanistic Insights into Resin Compatibility
The successful incorporation of Fmoc-L-Dab(Boc,Me)-OH depends heavily on the microenvironment of the solid support. The bulky Nγ -Boc- Nγ -methyl group exerts steric hindrance that can impede both the initial resin loading and subsequent chain elongation.
2-Chlorotrityl Chloride (2-CTC) Resin: The Gold Standard for Macrocycles
For the synthesis of cyclic peptides like polymyxins, 2-CTC resin is the premier choice[3].
-
The Causality: 2-CTC is highly sterically hindered, which suppresses diketopiperazine (DKP) formation—a common side reaction when the second amino acid is deprotected. More importantly, the 2-CTC ester linkage is extremely acid-labile. This allows the fully protected linear peptide (retaining the γ -Boc group on the Dab residue) to be cleaved using ultra-mild conditions (1–2% TFA in DCM)[3]. The protected linear fragment can then undergo solution-phase macrocyclization without interference from the nucleophilic γ -amine.
-
The Challenge: Direct loading of the bulky Fmoc-L-Dab(Boc,Me)-OH onto 2-CTC can result in suboptimal loading capacities. It requires strictly controlled basic conditions (DIPEA) to neutralize the HCl generated during esterification, preventing premature cleavage of the nascent ester bond.
Wang Resin: For Standard C-Terminal Acids
-
The Causality: Wang resin utilizes a 4-alkoxybenzyl alcohol linker, requiring strong acidic conditions (typically 95% TFA) for cleavage[4]. This global deprotection simultaneously cleaves the peptide from the resin and removes the γ -Boc group from the Dab residue.
-
Application: Wang resin is ideal only when synthesizing linear peptides where a C-terminal carboxylic acid and immediate global deprotection are required.
Rink Amide / PEG-Grafted Resins: For Amides and Difficult Sequences
-
The Causality: Polystyrene-based Rink Amide resins yield C-terminal amides upon 95% TFA cleavage[5]. However, sequences rich in N -methylated or bulky residues like Dab(Boc,Me) are prone to aggregation and β -sheet formation, which desolvates the growing peptide chain.
-
Application: For sequences containing multiple Fmoc-L-Dab(Boc,Me)-OH residues, transitioning to a PEG-grafted resin (e.g., TentaGel or ChemMatrix) is highly recommended. The PEG matrix maintains superior swelling in polar aprotic solvents (DMF/NMP), counteracting the hydrophobicity of the modified Dab side chains and ensuring high coupling efficiencies[6].
Quantitative Data: Resin Compatibility Summary
The following table summarizes the operational parameters for Fmoc-L-Dab(Boc,Me)-OH across standard SPPS resins.
| Resin Type | Linker Chemistry | Cleavage Conditions | Relative Loading Efficiency of Dab(Boc,Me) | Primary Application for Dab(Boc,Me) Peptides |
| 2-CTC | Trityl chloride | 1–2% TFA in DCM | Moderate (0.3 - 0.5 mmol/g) | Protected fragments, solution-phase cyclization (Polymyxins) |
| Wang | 4-Alkoxybenzyl alcohol | 95% TFA / Scavengers | High (0.5 - 0.8 mmol/g) | Linear peptides requiring C-terminal acids |
| Rink Amide | Modified benzhydrylamine | 95% TFA / Scavengers | High (0.5 - 0.8 mmol/g) | Linear peptides requiring C-terminal amides |
| TentaGel | PEG-grafted polystyrene | Depends on handle (Wang/Rink) | Moderate (0.2 - 0.4 mmol/g) | Long, aggregation-prone, or multi-Dab sequences |
SPPS Decision Workflow
The selection of the appropriate resin and cleavage strategy is dictated by the final structural requirements of the target peptide. The following logic tree illustrates the decision-making process.
Caption: SPPS Decision Tree for Fmoc-L-Dab(Boc,Me)-OH Resin Selection and Cleavage Strategy.
Experimental Protocols
The following protocols are engineered as self-validating systems, ensuring that each step provides a measurable endpoint to guarantee synthetic integrity.
Protocol A: Optimized Loading of Fmoc-L-Dab(Boc,Me)-OH onto 2-CTC Resin
Note: 2-CTC resin is highly moisture-sensitive. Ensure all glassware and solvents are strictly anhydrous.
-
Resin Swelling: Weigh 1.0 g of 2-CTC resin (approx. 1.0 mmol/g substitution) into a fritted syringe. Swell in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Causality: DCM is utilized instead of DMF because the trityl matrix swells optimally in non-polar halogenated solvents, maximizing the accessibility of reactive chloride sites.
-
-
Amino Acid Activation: Dissolve 1.2 equivalents (relative to desired loading, typically 0.6 mmol) of Fmoc-L-Dab(Boc,Me)-OH in minimal anhydrous DCM. Add a few drops of DMF only if necessary for complete dissolution.
-
Loading: Add 4.0 equivalents of N,N -Diisopropylethylamine (DIPEA) to the amino acid solution. Immediately add this mixture to the swollen resin. Agitate gently for 2 hours at room temperature.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct. Failure to neutralize HCl will result in the immediate acidic cleavage of the newly formed ester bond, drastically reducing loading efficiency.
-
-
Capping: Drain the reaction mixture. Add a capping solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and agitate for 20 minutes. Repeat once.
-
Causality: Unreacted trityl chloride sites must be quenched (converted to methyl ethers). If left active, they will irreversibly bind the next amino acid in the sequence, creating truncated deletion impurities.
-
-
Washing & Validation: Wash the resin extensively with DCM (3x), DMF (3x), and DCM (3x). Dry under a vacuum. Perform a standard UV-spectrophotometric Fmoc cleavage assay (using 20% piperidine) at 301 nm to quantify the exact loading capacity.
Protocol B: Elongation – Coupling onto the Dab(Boc,Me) Residue
While the incoming amino acid couples to the primary α -amine of the Dab residue, the spatial proximity of the bulky Nγ -Boc- Nγ -methyl group creates a sterically demanding microenvironment.
-
Fmoc Deprotection: Treat the loaded resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash with DMF (5x).
-
Activation Strategy: To overcome the steric hindrance, utilize high-efficiency coupling reagents. Dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 3.0 equivalents of HATU (or OxymaPure) in DMF.
-
Causality: HATU generates a highly reactive 7-azabenzotriazole active ester, which possesses superior kinetics for navigating sterically crowded amine pockets compared to standard HBTU or DIC/HOBt systems.
-
-
Coupling: Add 6.0 equivalents of DIPEA (if using HATU) or DIC (if using Oxyma) to the solution. Pre-activate for 1 minute, then add to the resin. Agitate for 60–90 minutes.
-
Validation: Perform a Kaiser Test. A yellow solution indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, necessitating a double-coupling step before proceeding to the next cycle.
References
-
A Convenient Chemoenzymatic Preparation of Chimeric Macrocyclic Peptide Antibiotics with Potent Activity against Gram-Negative Pathogens National Institutes of Health (NIH) / PMC[Link]
-
A new strategy for total solid-phase synthesis of polymyxins ResearchGate[Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry AAPPTec[Link]
-
Synthesis of Some Analogues of Polymyxin E1 Antibiotic Using Automated Solid Phase Peptide Synthesis ResearchGate[Link]
-
Peptide Synthesis Resins Amerigo Scientific[Link]
Sources
Comprehensive Guide to Utilizing Fmoc-L-Dab(Boc,Me)-OH in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary & Mechanistic Rationale
The synthesis of highly stable, bioactive peptidomimetics frequently requires the incorporation of non-proteinogenic amino acids. Fmoc-L-Dab(Boc,Me)-OH (N-α-Fmoc-N-γ-Boc-N-γ-methyl-L-2,4-diaminobutyric acid) is a specialized building block primarily utilized in the synthesis of antimicrobial peptides, particularly polymyxin and colistin analogs[][2].
The strategic value of this amino acid lies in its N-γ-methylation . In physiological environments, native diaminobutyric acid (Dab) residues are highly susceptible to enzymatic degradation. Research demonstrates that incorporating an N-methylated Dab residue increases serum stability by two to three times compared to unmethylated or Alloc-protected variants[3]. This enhanced stability is a direct result of steric hindrance; the methyl group physically shields the γ-amino group from the active sites of trypsin-like proteases[3].
Furthermore, the molecule employs an orthogonal protection strategy :
-
Fmoc (9-fluorenylmethoxycarbonyl): Protects the α-amino group. It is base-labile and removed during standard SPPS elongation cycles[].
-
Boc (tert-butyloxycarbonyl): Protects the secondary γ-amino group. It is acid-labile and remains intact until the final global cleavage step, preventing unwanted side-chain branching[].
-
Methyl (Me): A permanent structural modification that remains on the final peptide to serve as a biomimetic of post-translational modifications[3].
Physicochemical Profiling & Reagent Selection
Before initiating synthesis, it is critical to understand the physical constraints of the reagent. The dual presence of a Boc group and a methyl group on the γ-amine creates significant local steric bulk. This bulk can reduce the coupling kinetics of the subsequent amino acid added to the growing chain. Therefore, highly efficient coupling reagents (e.g., HATU/HOAt) are mandated over standard carbodiimides (DIC) when elongating past this residue[3].
Table 1: Physicochemical Properties of Fmoc-L-Dab(Boc,Me)-OH
| Property | Specification |
| CAS Number | 446847-81-0[] |
| Molecular Formula | C25H30N2O6[] |
| Molecular Weight | 454.52 g/mol [] |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8 °C (Desiccated)[] |
| Solubility | DMF, NMP, DCM (with minimal DMF) |
Table 2: Causality-Driven Coupling Reagent Selection
| Reagent System | Base | Application Context | Mechanistic Justification |
| DIC / Oxyma | None | Standard coupling of Fmoc-L-Dab(Boc,Me)-OH onto an unhindered peptide chain. | Provides a neutral coupling environment, minimizing epimerization risks during standard additions. |
| HATU / HOAt | DIPEA | Coupling the next amino acid onto the α-amine of the Dab residue. | The steric bulk of the γ-side chain hinders the α-amine. HATU forms a highly reactive 7-aza-OBt ester to force the reaction to completion[3]. |
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. You must not proceed to the next synthetic step without analytical confirmation (Kaiser test) of the previous step's success.
Workflow for incorporating Fmoc-L-Dab(Boc,Me)-OH in Solid-Phase Peptide Synthesis.
Protocol A: Coupling Fmoc-L-Dab(Boc,Me)-OH to the Peptidyl-Resin
Note: This protocol assumes a standard 0.1 mmol synthesis scale on Rink Amide or Wang resin.
-
Resin Preparation: Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to expose the primary amine[4]. Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
-
Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents, 181.8 mg) of Fmoc-L-Dab(Boc,Me)-OH and 0.4 mmol of HATU in 2 mL of DMF[4]. Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 to 120 minutes.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min)[4].
-
Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.
-
Result = Yellow/Colorless (Negative): Coupling is complete. Proceed to Protocol B.
-
Result = Blue (Positive): Unreacted amines remain. Do not proceed. Perform a double coupling using DIC/Oxyma to prevent excessive base-catalyzed side reactions.
-
Protocol B: Elongating the Peptide Chain (Coupling onto the Dab Residue)
Because the α-amine of the newly incorporated Dab residue is sterically hindered by the adjacent N-γ-Boc-N-γ-methyl group, standard coupling conditions often fail.
-
Deprotection: Remove the Fmoc group from the Dab residue using 20% piperidine in DMF (2 × 15 min)[4]. Wash thoroughly.
-
Aggressive Activation: For the next amino acid in the sequence, utilize the HATU/HOAt coupling system. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) accelerates the reaction and reduces epimerization at the hindered site.
-
Extended Coupling: Allow the coupling reaction to proceed for a minimum of 2 hours. If available, utilize microwave-assisted SPPS (75°C for 10 minutes) to overcome the activation energy barrier imposed by the steric hindrance.
-
Validation: Perform the Kaiser test. Double coupling is almost universally required at this step.
Global Deprotection and Cleavage
The final stage requires the removal of the peptide from the solid support and the simultaneous removal of the acid-labile Boc protecting group on the γ-amine. The N-methyl group is completely stable to these conditions and will remain on the final peptide.
Orthogonal deprotection strategy for Fmoc-L-Dab(Boc,Me)-OH during SPPS.
Table 3: Optimized Cleavage Cocktail (Reagent K Variant)
| Component | Volume % | Mechanistic Role |
| Trifluoroacetic Acid (TFA) | 92.5% | Primary acid catalyst for cleaving the resin linker and the γ-Boc group. |
| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations (prevents re-attachment of the tert-butyl cation from the Boc group to the peptide). |
| Water (H2O) | 2.5% | Highly effective scavenger for tert-butyl cations. |
| DODT (Optional) | 2.5% | Use only if the peptide contains Methionine or Cysteine to prevent oxidation. |
Protocol C: Cleavage Workflow
-
Preparation: Wash the fully synthesized peptidyl-resin with DCM (5 × 1 min) to remove all traces of DMF, which can inhibit TFA cleavage. Dry the resin under a vacuum for 1 hour.
-
Cleavage Reaction: Add 5 mL of the optimized TFA cleavage cocktail (Table 3) per 0.1 mmol of resin. Agitate gently at room temperature for 2.5 to 3 hours. Note: The bulky Boc group on the secondary amine may require the full 3 hours for complete removal.
-
Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the depleted resin beads with an additional 1 mL of neat TFA and combine the filtrates.
-
Precipitation: Concentrate the TFA solution under a gentle stream of nitrogen to approximately 2 mL. Add 30 mL of ice-cold diethyl ether to precipitate the crude, N-methylated peptide.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide in a vacuum desiccator prior to HPLC purification.
References
-
PubMed (NIH) . Facile synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids mediated by polymer-supported hypervalent iodine reagent in water. Available at:[Link]
-
Royal Society of Chemistry (RSC) . Supporting Information - Synthesis of polymyxin mimic peptides. Available at:[Link]
Sources
Technical Support Center: Navigating the Challenges of N-Methylated Peptide Synthesis
A Senior Application Scientist's Guide to Overcoming Steric Hindrance
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in drug discovery, offering enhanced metabolic stability, increased membrane permeability, and conformational rigidity.[1] However, the very feature that confers these advantages—the N-methyl group—also introduces significant synthetic challenges, primarily due to steric hindrance.[2][3][4][5] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome these hurdles and achieve successful synthesis of N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: What makes coupling N-methylated amino acids so difficult?
A1: The primary challenge is twofold: steric hindrance and reduced nucleophilicity. The methyl group on the nitrogen atom physically blocks the approach of the activated carboxylic acid of the incoming amino acid, slowing down the reaction.[2][3] Additionally, the N-methylated amine is a secondary amine, which is inherently less nucleophilic than the primary amine of a standard amino acid, further decreasing the reaction rate.[2] This effect is magnified when coupling two adjacent N-methylated residues.[1]
Q2: Are standard coupling reagents like DCC or DIC suitable for N-methylated amino acids?
A2: Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are generally not reactive enough to overcome the steric hindrance associated with N-methylated amino acids and often result in low yields.[2] More potent coupling reagents are required to achieve efficient amide bond formation.
Q3: Which coupling reagents are recommended for N-methylated amino acids?
A3: High-reactivity uronium/aminium or phosphonium salt reagents are the preferred choice.
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective for these challenging couplings.[2]
-
Phosphonium Salts: PyAOP and PyBOP are excellent choices, with PyAOP being particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][6] For extremely difficult couplings, the more reactive halogenophosphonium salt, PyBrOP, can be employed.[2][7]
Q4: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A4: The standard ninhydrin test, which relies on the presence of a primary amine, will not work for monitoring the coupling to a secondary N-methylated amine. The recommended method is the bromophenol blue test .[2][8] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, indicating that a recoupling step is necessary.[2][8]
Q5: What is racemization and how can I minimize it during the coupling of N-methylated amino acids?
A5: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, which can occur during the activation step of the coupling reaction.[3] To minimize this side reaction:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt).[9]
-
Minimize the pre-activation time before adding the amine component.[9]
-
The addition of copper(II) chloride (CuCl2) in combination with HOBt has been shown to be highly effective at suppressing epimerization.[6][9][10]
Troubleshooting Guide
Problem 1: Low Coupling Efficiency & Deletion Sequences
You observe a significant amount of the starting material (uncoupled peptide-resin) or deletion sequences in your final product analysis by mass spectrometry.
-
Potential Cause 1: Insufficiently Reactive Coupling Reagent. As mentioned in the FAQs, standard coupling reagents are often inadequate.
-
Potential Cause 2: Incomplete Reaction. A single coupling step may not be sufficient to drive the reaction to completion due to the high steric hindrance.
-
Solution 1: Double or Triple Coupling. After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with fresh reagents.[3] This is often necessary when coupling two consecutive N-methylated residues.
-
Solution 2: Increase Reaction Time. Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[1]
-
Solution 3: Microwave-Assisted Synthesis. The use of microwave energy can significantly accelerate coupling reactions and drive difficult couplings to completion in a shorter time frame.[2][11]
-
-
Potential Cause 3: Peptide Aggregation. During solid-phase peptide synthesis (SPPS), growing peptide chains can aggregate on the resin, blocking reactive sites.[2]
Problem 2: Epimerization/Racemization of the N-Methylated Residue
Chiral HPLC analysis of your cleaved peptide shows a diastereomeric impurity, indicating that the stereocenter of your N-methylated amino acid has been compromised.
-
Potential Cause 1: Over-activation of the Carboxylic Acid. Highly reactive coupling reagents, while necessary, can increase the risk of forming an oxazolone intermediate, which is prone to racemization.[9]
-
Solution 1: Use an Additive. Incorporate HOBt or HOAt into your coupling protocol. These additives react with the activated acid to form an active ester that is less susceptible to racemization.[9] HOAt is generally more effective than HOBt.[9]
-
Solution 2: Add Copper(II) Salts. The combination of CuCl2 with HOBt has proven highly effective in suppressing epimerization, even in challenging cases.[6][9][10]
-
Solution 3: Minimize Pre-activation Time. Add the activated amino acid solution to the resin immediately after the pre-activation step to minimize the time the highly reactive species exists in solution.[2][9]
-
-
Potential Cause 2: Base-Induced Epimerization. The base used in the coupling reaction can contribute to racemization.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA). Avoid using an excess of the base.
-
Problem 3: Unwanted Side Reactions
You observe unexpected masses in your final product, suggesting side reactions have occurred during synthesis.
-
Potential Cause 1: Guanidinylation of the N-terminus. Uronium/aminium-based coupling reagents (e.g., HATU, HCTU) can react with the N-terminal amine to form a guanidinium group, which caps the peptide chain and prevents further elongation.[2]
-
Solution: Avoid using a large excess of the coupling reagent and keep pre-activation times short.[2] If the problem persists, consider switching to a phosphonium-based reagent like PyAOP or PyBOP.
-
-
Potential Cause 2: Diketopiperazine (DKP) Formation. This is a common side reaction in Fmoc-SPPS, particularly when a proline or another N-alkylated amino acid is in the second position of the peptide chain. The deprotected N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.
-
Solution: Use a 2-chlorotrityl chloride (2-CTC) resin, which is more sterically hindered and helps to suppress this side reaction.[3]
-
Data & Protocols
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Reagent | Reagent Type | Activating Additive | Base | Relative Efficiency | Racemization Risk | Notes |
| HATU | Uronium/Aminium | Internal (HOAt) | DIEA | High | Low to Moderate | Very effective, but can cause guanidinylation.[1][2][8] |
| HCTU | Uronium/Aminium | Internal (HOBt) | DIEA | Moderate to High | Moderate | Generally less effective than HATU for N-Me couplings.[8] |
| PyBOP | Phosphonium | Internal (HOBt) | DIEA | Moderate to High | Low | Generally effective, but may be less efficient for coupling two adjacent N-Me residues.[1] |
| PyAOP | Phosphonium | Internal (HOAt) | DIEA | High | Low | Particularly effective for coupling to N-methyl residues.[6] |
| PyBrOP | Phosphonium | None | DIEA | Very High | Moderate | Highly reactive, useful for the most sterically hindered couplings, but may increase epimerization risk.[2][7] |
Experimental Workflow & Diagrams
Diagram 1: General Workflow for Incorporating an N-Methylated Amino Acid in SPPS
Caption: A typical cycle for adding an N-methylated amino acid during Fmoc-based SPPS.
Diagram 2: Troubleshooting Logic for Low Coupling Yield
Caption: Decision tree for troubleshooting low coupling efficiency with N-methylated amino acids.
References
- strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem.
- Coupling Reagents - Aapptec Peptides.
- Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem.
-
Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications. Available at: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. Available at: [Link]
- Technical Support Center: Challenges in Coupling N-Methylated Amino Acids - Benchchem.
-
Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application - Sci-Hub. Available at: [Link]
-
Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides | ChemRxiv. Available at: [Link]
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP).
- Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. - Benchchem.
- Efficient Method for the Synthesis of N-Methylated Peptides.
-
Syntheses of sterically hindered peptides containing N-methylated amino... - ResearchGate. Available at: [Link]
-
Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed. Available at: [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Available at: [Link]
-
N-methylation in amino acids and peptides: Scope and limitations - PubMed. Available at: [Link]
-
Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchGate. Available at: [Link]
- The latest SPPS application data - innovative solution for peptide chemistry-.
-
Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique | FULIR. Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. Available at: [Link]
-
Analytical Techniques Used in Peptide Sameness Testing - YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP): Efficient Synthesis of N-methylated Peptides, Expanding the Tools for Peptide Research [scielo.org.mx]
- 6. peptide.com [peptide.com]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Optimizing Coupling Times for Fmoc-L-Dab(Boc,Me)-OH
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, N-methylated amino acid, Fmoc-L-Dab(Boc,Me)-OH, into their peptide sequences. Due to its unique structure, this building block presents challenges that require optimized protocols to ensure high coupling efficiency and minimize side reactions. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate the successful synthesis of your target peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Fmoc-L-Dab(Boc,Me)-OH so challenging?
The primary difficulty in coupling Fmoc-L-Dab(Boc,Me)-OH stems from significant steric hindrance.[1] The presence of the methyl group on the alpha-nitrogen (Nα) physically obstructs the approach of the activated carboxylic acid of the incoming amino acid. This steric bulk dramatically slows down the rate of peptide bond formation compared to non-methylated amino acids. Consequently, standard coupling protocols often result in incomplete reactions, leading to deletion sequences in the final peptide product.
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?
Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amino acids like Fmoc-L-Dab(Boc,Me)-OH.[2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-ester.[3]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, known for its high coupling efficiency and ability to minimize racemization.[4]
Q3: I'm observing deletion sequences in my final peptide. How can I prevent this?
Deletion sequences are a direct result of incomplete coupling reactions. To minimize their occurrence when working with Fmoc-L-Dab(Boc,Me)-OH, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned above, switching to HATU or PyBOP is the most critical first step.
-
Perform a double or even triple coupling: Repeating the coupling step is a highly effective method to drive the reaction to completion. After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added.
-
Increase reaction time and equivalents: Extending the coupling time and using a higher excess of the amino acid and coupling reagent can also improve yields.
-
Monitor coupling completion: It is crucial to verify the completion of the coupling reaction before proceeding to the next step.
Q4: The Kaiser test is showing a false negative (yellow beads), but I still see incomplete coupling in my final product. How can I accurately monitor the reaction?
The Kaiser test is unreliable for secondary amines, such as the N-methylated amine of Fmoc-L-Dab(Boc,Me)-OH, and will give a false negative result. The bromophenol blue test is the recommended alternative for monitoring the presence of unreacted secondary amines on the resin. A blue or green color indicates an incomplete reaction, while a yellow color signifies that the coupling is complete.
Q5: I'm concerned about racemization at elevated temperatures. How can I mitigate this risk?
Elevated temperatures can increase the rate of coupling but also the risk of racemization, especially for sensitive amino acids.[5] To minimize this risk:
-
Choose the right base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6]
-
Optimize base concentration: Use the minimum amount of base necessary to facilitate the reaction.[7]
-
Control the temperature: If using elevated temperatures, carefully control the temperature and reaction time. For particularly sensitive sequences, performing the coupling at a lower temperature (e.g., 0°C) for a longer duration may be preferable.[7]
-
Use additives: The addition of an agent like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can help to suppress racemization.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the coupling of Fmoc-L-Dab(Boc,Me)-OH.
Problem 1: Incomplete Coupling
-
Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence (the target peptide minus the Dab(Boc,Me) residue).
-
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Coupling Reagent | Switch from standard reagents (HBTU, HCTU) to more potent options like HATU or PyBOP . |
| Insufficient Reaction Time | Extend the coupling time. For conventional room temperature synthesis, this could range from 2 to 24 hours. Monitor progress with the bromophenol blue test. |
| Suboptimal Reagent Equivalents | Increase the excess of Fmoc-L-Dab(Boc,Me)-OH and the coupling reagent to 3-5 equivalents relative to the resin loading. The base (e.g., DIPEA) should be used in a 2-fold excess relative to the amino acid. |
| Steric Hindrance | Perform a double coupling . After the first coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated amino acid. |
| Peptide Aggregation | Use N-Methyl-2-pyrrolidone (NMP) as the solvent instead of or in a mixture with DMF, as it has superior solvating properties. The addition of chaotropic salts like LiCl (0.2-0.5 M) can also help disrupt secondary structures. |
Problem 2: Side Reactions
-
Symptom: Mass spectrometry reveals unexpected peaks, such as the addition of a guanidinyl group or a mass corresponding to a cyclized Dab residue.
-
Potential Causes & Solutions:
| Side Reaction | Cause | Mitigation Strategy |
| Guanidinylation | Using a large excess of uronium/aminium coupling reagents (like HATU) can lead to the capping of the N-terminal amine with a guanidinyl group, terminating the peptide chain.[9] | Avoid a large excess of the coupling reagent and keep pre-activation times short (1-5 minutes). |
| Lactam Formation | Fmoc-Dab derivatives can be prone to intramolecular cyclization (lactamization) under certain coupling conditions, leading to a chain-terminating side product.[10][11] This is especially a risk with pre-activation. | Avoid prolonged pre-activation times. Add the coupling reagent to the amino acid solution and immediately add this mixture to the resin. |
| Racemization | Prolonged activation times, excessive base, or high temperatures can lead to the epimerization of the amino acid.[12][13] | Minimize pre-activation time, use a sterically hindered base in the minimum required amount, and carefully control the reaction temperature.[6][7] |
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-L-Dab(Boc,Me)-OH using HATU
This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-L-Dab(Boc,Me)-OH.
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
-
First Coupling:
-
In a separate vessel, dissolve Fmoc-L-Dab(Boc,Me)-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.
-
Add DIPEA (8 equivalents) to the solution and mix for 1-2 minutes for pre-activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform the bromophenol blue test on a small sample of resin beads. If the beads are yellow, the coupling is complete. If they are blue or green, proceed to the second coupling.
-
Second Coupling: Repeat step 3 with a fresh solution of activated Fmoc-L-Dab(Boc,Me)-OH.
-
Final Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
Protocol 2: Microwave-Assisted Coupling of Fmoc-L-Dab(Boc,Me)-OH
Microwave-assisted peptide synthesis can significantly accelerate the coupling of hindered amino acids.[14][15][16]
-
Resin Preparation: Swell the peptide-resin in a microwave-safe vessel with DMF or NMP.
-
Fmoc Deprotection: Perform the Fmoc deprotection using a standard microwave protocol (e.g., 3 minutes at 75°C).
-
Reagent Addition:
-
In a separate vessel, prepare a solution of Fmoc-L-Dab(Boc,Me)-OH (5 equivalents), a suitable coupling reagent (e.g., HATU, 5 equivalents), and DIPEA (10 equivalents) in NMP.
-
-
Microwave Irradiation: Add the reagent solution to the resin and place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75-85°C) for 10-15 minutes.
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP.
-
Monitoring: Perform the bromophenol blue test to confirm reaction completion. If necessary, a second microwave-assisted coupling can be performed.
Protocol 3: Bromophenol Blue Test
This test is essential for monitoring the coupling to the secondary amine of Fmoc-L-Dab(Boc,Me)-OH.
-
Prepare Test Solution: Dissolve approximately 3 mg of bromophenol blue in 100 mL of DMF.
-
Procedure:
-
Remove a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Wash the beads thoroughly with fresh DMF.
-
Add 1-2 drops of the bromophenol blue test solution to the resin sample.
-
Observe the color of the beads immediately.
-
-
Interpretation of Results:
-
Yellow to yellow-green: Complete coupling.
-
Blue-green to blue: Incomplete coupling; a second coupling is required.[17]
-
Data Presentation
The following tables provide a summary of recommended conditions and a comparison of coupling reagents for sterically hindered N-methylated amino acids, which can be applied to the coupling of Fmoc-L-Dab(Boc,Me)-OH.
Table 1: Recommended Reagent Equivalents for Hindered Couplings
| Reagent | Standard Coupling | Hindered Coupling (e.g., Fmoc-L-Dab(Boc,Me)-OH) | Rationale |
| Fmoc-Amino Acid | 3-5 eq. | 4-10 eq. | A higher excess is often required to drive the reaction to completion. |
| Coupling Reagent | 3-5 eq. | 3.9-10 eq. | Should be used in slight excess or equimolar to the amino acid. |
| Base (e.g., DIPEA) | 6-10 eq. | 8-20 eq. | A non-nucleophilic base is crucial, typically used at 2x the amino acid equivalents. |
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Relative Reactivity | Key Considerations |
| HBTU/HCTU | Uronium/Aminium | Moderate | Often insufficient for highly hindered couplings. Can cause guanidinylation if used in large excess. |
| PyBOP | Phosphonium | High | Very effective for hindered couplings with a low risk of racemization. |
| HATU | Uronium/Aminium | Very High | Generally considered one of the most effective reagents for difficult couplings due to the formation of highly reactive OAt-esters. |
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: Common side reactions during Fmoc-L-Dab(Boc,Me)-OH coupling and their mitigation.
References
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. ResearchGate. [Link]
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. [Link]
-
Strategy to suppress the undesired lactam formation during Fmoc-Arg-OH carboxylate activation. ResearchGate. [Link]
-
Technical Support Information Bulletin 1191. AAPPTec. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. [Link]
-
MW SPPS Method. PeptiStar Inc. [Link]
-
N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. ResearchGate. [Link]
-
α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. [Link]
-
Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. National Center for Biotechnology Information. [Link]
-
Understanding Fmoc-Dab(Boc)-OH: Properties, Synthesis, and Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH.
-
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. National Center for Biotechnology Information. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. [Link]
-
Site-Specific Chemical Modification Procedures. Springer. [Link]
-
Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Publications. [Link]
-
N-Methyl Amino Acids Archives. AAPPTec. [Link]
-
Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. National Center for Biotechnology Information. [Link]
-
Facile synthesis of mono- and bis-methylated Fmoc- Dap, -Dab and -Orn amino acids. ResearchGate. [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]
-
Methods for Removing the Fmoc Group. Springer. [Link]
-
Development Of Analytical Methods For The Determination Of Β-lactam Antibiotic Residues In Meat, Milk And Dairy Products. SWORD. [Link]
-
Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Food Safety and Inspection Service. [Link]
-
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. National Center for Biotechnology Information. [Link]
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. ACS Publications. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. kohan.com.tw [kohan.com.tw]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Fmoc-L-Dab(Boc,Me)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for scientists and researchers utilizing Fmoc-L-Dab(Boc,Me)-OH in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids, such as this diaminobutyric acid derivative, is a powerful strategy for enhancing the pharmacokinetic properties of therapeutic peptides, including improved enzymatic stability and oral bioavailability[1][2]. However, the unique structural features of these building blocks can introduce challenges during synthesis, primarily related to steric hindrance and potential on-resin aggregation.
This guide provides a comprehensive resource for troubleshooting common issues and offers detailed protocols and frequently asked questions to facilitate the successful synthesis of your target peptides.
Troubleshooting Guide: Addressing Common Challenges with Fmoc-L-Dab(Boc,Me)-OH
This section is designed to help you diagnose and resolve specific experimental issues you may encounter when incorporating Fmoc-L-Dab(Boc,Me)-OH into your peptide sequence.
Issue 1: Low Coupling Yield of Fmoc-L-Dab(Boc,Me)-OH
A low coupling yield for Fmoc-L-Dab(Boc,Me)-OH is one of the most common challenges, often indicated by a positive bromophenol blue test after the coupling step.
Primary Cause: The N-methyl group on the side chain of Fmoc-L-Dab(Boc,Me)-OH can contribute to steric hindrance, which, combined with the inherent steric bulk of the growing peptide-resin complex, can slow down the coupling reaction kinetics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Fmoc-L-Dab(Boc,Me)-OH coupling.
Detailed Protocols:
Protocol 1: High-Potency Coupling with HATU
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-L-Dab(Boc,Me)-OH (4 equivalents) and HATU (4 equivalents) in DMF or N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) and allow the mixture to pre-activate for 5 minutes at room temperature[3].
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of the resin, wash thoroughly, and perform the bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue or green suggests an incomplete coupling[3].
-
Recoupling (if necessary): If the coupling is incomplete, filter the resin, wash with DMF, and repeat steps 3-5.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3-5 times) to remove excess reagents.
Issue 2: On-Resin Aggregation
While N-methylation can sometimes disrupt the inter-chain hydrogen bonding that leads to aggregation, "difficult" sequences can still be prone to this issue, hindering reagent accessibility.
Symptoms of Aggregation:
-
Resin shrinking or clumping.
-
Slow or incomplete Fmoc deprotection.
-
Incomplete coupling reactions throughout the synthesis.
Strategies to Mitigate Aggregation:
| Strategy | Description | Key Considerations |
| Solvent Choice | Switch from DMF to NMP or use a mixture of DMF and Dichloromethane (DCM) to improve resin swelling and disrupt secondary structures. | NMP is a more effective solvent for disrupting aggregation but is also more viscous and expensive. |
| Chaotropic Agents | Add chaotropic salts like LiCl (0.2-0.5 M) or KSCN to the coupling and deprotection solutions to break up hydrogen bonds. | Ensure the salts are fully dissolved and compatible with your synthesis setup. |
| Elevated Temperature | Perform the coupling reaction at a higher temperature (e.g., 40-50°C) to disrupt secondary structures and improve reaction kinetics. | Be cautious of potential side reactions at elevated temperatures, such as racemization. |
| Backbone Protection | For very difficult sequences, consider incorporating backbone-protected amino acids (e.g., Fmoc-Gly(Dmb)-OH) or pseudoproline dipeptides at strategic locations (every 5-6 residues) to disrupt aggregation. | This requires careful planning of the peptide sequence and the availability of the appropriate protected amino acids. |
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-L-Dab(Boc,Me)-OH considered a "difficult" amino acid to couple?
A1: The primary challenge arises from the steric hindrance introduced by the N-methyl group on the side chain. This increased bulk can make it more difficult for the activated amino acid to approach the N-terminus of the growing peptide chain, slowing down the rate of peptide bond formation.
Q2: Can I use the standard Ninhydrin (Kaiser) test to monitor the coupling of Fmoc-L-Dab(Boc,Me)-OH?
A2: No, the ninhydrin test is not suitable for monitoring the coupling to a secondary amine, which is what is present after the coupling of an N-methylated amino acid. The bromophenol blue test is the recommended alternative for this purpose[3].
Q3: Is Fmoc-L-Dab(Boc,Me)-OH prone to any specific side reactions?
A3: While there are no widely reported side reactions specific to Fmoc-L-Dab(Boc,Me)-OH, it is worth noting that a similar, non-methylated derivative, Fmoc-Dab(Mtt)-OH, has been shown to be susceptible to intramolecular lactamization under certain coupling conditions[4][5]. Although the N-methylation in Fmoc-L-Dab(Boc,Me)-OH may alter the propensity for such a reaction, it is a potential side product to be aware of, especially if unexpected masses are observed during mass spectrometry analysis of the crude peptide.
Caption: General workflow for incorporating Fmoc-L-Dab(Boc,Me)-OH in SPPS.
Q4: What is the orthogonality of the protecting groups in Fmoc-L-Dab(Boc,Me)-OH?
A4: The protecting groups are fully orthogonal for standard Fmoc-based SPPS. The Fmoc group is base-labile (removed by piperidine), while the Boc group on the side chain is acid-labile (removed during the final TFA cleavage). The N-methyl group is a permanent modification[][7].
References
- CD Formulation. (n.d.). Methylated Peptide - Therapeutic Proteins & Peptides.
- Dong, Y., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI.
- Reinert, Z. A., Lengyel, G. A., & Horne, W. S. (2020).
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Enamine. (n.d.). N-Methyl Amino Acids.
- Lam, P., Wu, Y., & Wong, K. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Bpa-OH.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- BenchChem. (n.d.). Navigating the Challenges of Fmoc-Aib-OH Coupling: A Technical Support Guide.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- PubChem. (n.d.). Fmoc-N-Me-Dab(Boc)-OH.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- National Center for Biotechnology Information. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. PubMed.
- MedChemExpress. (n.d.). Fmoc-Dab(Boc)-OH - Product Data Sheet.
- Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH >= 97.0 HPLC 125238-99-5.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights: The Chemical Properties and Uses of Fmoc-Dab(Boc)-OH.
- Watanabe Chemical Industries, Ltd. (n.d.). 125238-99-5 Fmoc-Dab(Boc)-OH.
Sources
- 1. Methylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. N-Methyl Amino Acids - Enamine [enamine.net]
- 3. peptide.com [peptide.com]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-L-Dab(Boc,Me)-OH
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously stubborn building blocks in Solid-Phase Peptide Synthesis (SPPS): Fmoc-L-Dab(Boc,Me)-OH (Fmoc-N-α, N-γ-Boc-N-γ-methyl-L-2,4-diaminobutyric acid).
When incorporating this unnatural amino acid, researchers frequently encounter truncated sequences or massive impurity peaks. The challenge is twofold: the bulky side chain can induce steric hindrance during Fmoc removal (chain elongation), and the N-methylated carbamate is highly resistant to standard Boc removal (global cleavage) [1][2].
This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure complete deprotection at both stages.
Part 1: Diagnostic Workflow
Before altering your synthesis protocols, you must identify which protecting group is failing. This is achieved by analyzing the crude peptide via Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for diagnosing and resolving Fmoc-L-Dab(Boc,Me)-OH deprotection issues via LC-MS.
Part 2: Frequently Asked Questions & Mechanistic Insights
Q1: Why is the N-γ-Boc group on this specific residue so resistant to standard TFA cleavage?
A1: The kinetic resistance is a direct consequence of N-alkylation. In a standard primary amine Boc group, Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, leading to rapid C-O bond cleavage and the release of a tert-butyl cation [2]. However, the N-methyl group on Fmoc-L-Dab(Boc,Me)-OH increases the basicity of the carbamate nitrogen, leading to competitive, non-productive N-protonation. Furthermore, the tertiary amide-like character of the N-methyl carbamate restricts rotation, sterically shielding the carbonyl oxygen and drastically slowing the acidolysis rate [3][4]. This manifests as a persistent +100 Da mass shift in the final product.
Q2: How do I definitively distinguish between incomplete Fmoc and incomplete Boc deprotection?
A2: Rely on the specific mass shifts in your LC-MS data:
-
+100 Da: Indicates a retained Boc group (MW of Boc is 101.1 Da; replacing a proton yields a net +100 Da).
-
+222 Da: Indicates a retained Fmoc group (MW of Fmoc is 223.2 Da; net +222 Da).
-
Note: Fmoc retention will also exhibit a strong UV absorbance at 301 nm during HPLC, whereas Boc does not.
Q3: My sequence failed immediately after coupling Fmoc-L-Dab(Boc,Me)-OH. What happened?
A3: You are likely experiencing incomplete Fmoc deprotection. Fmoc removal operates via a base-catalyzed E1cb mechanism where piperidine abstracts the acidic 9-fluorenyl proton [1]. The bulky N-γ-methyl-Boc side chain can physically obstruct the base from accessing this proton. If the Fmoc group is not removed, the subsequent amino acid cannot couple, leading to a deletion sequence.
Part 3: Quantitative Condition Matrices
To aid in your experimental design, reference the following tables which summarize the causality between reaction conditions and deprotection efficiency.
Table 1: Global Cleavage Conditions for N-Methyl-Boc Removal
Data represents typical cleavage efficiencies for N-alkylated Boc groups.
| Cleavage Cocktail (v/v) | Temp (°C) | Time (hrs) | Est. N-Me-Boc Removal | Side Reaction Risk |
| 95% TFA / 2.5% TIS / 2.5% H2O | 25 | 2 | < 40% | Low |
| 95% TFA / 2.5% TIS / 2.5% H2O | 25 | 6 | ~ 75% | Moderate (Oxidation) |
| 95% TFA / 2.5% TIS / 2.5% H2O | 40 | 4 | > 95% | Moderate |
| 1M TMSBr in TFA + Scavengers | 0 to 25 | 2 | > 99% | High (Cleaves other groups) |
Table 2: Fmoc Deprotection Optimization for Hindered Residues
Data represents Fmoc removal efficiency following a bulky Dab(Boc,Me) coupling.
| Reagent Base | Solvent | Additive | Time | Est. Fmoc Removal |
| 20% Piperidine | DMF | None | 2 x 10 min | < 60% |
| 20% Piperidine | NMP | None | 2 x 15 min | ~ 80% |
| 20% Piperidine | DMF | 0.1 M HOBt | 3 x 10 min | > 90% |
| 20% Piperidine + 2% DBU | DMF | None | 2 x 10 min | > 95% |
Part 4: Self-Validating Experimental Protocols
Protocol A: Optimized Global Cleavage for N-Methyl-Boc Residues
Use this protocol if you observe a +100 Da mass shift. This system uses elevated thermal energy to overcome the kinetic barrier of the N-methyl carbamate.
Step-by-Step Methodology:
-
Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM (3 x 1 min) to remove residual DMF, which can inhibit TFA cleavage. Dry the resin under a vacuum for 30 minutes.
-
Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5). Note: DODT is crucial if Met or Cys are present to prevent oxidation during extended cleavage.
-
Thermal Cleavage: Add 10 mL of the cocktail per gram of resin. Seal the vessel and incubate in a heated shaker at 40 °C for 4 hours .
-
Isolation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the ether.
-
Self-Validation Step: Perform LC-MS on the crude pellet. Compare the Area Under the Curve (AUC) of the target mass versus the[M+100] mass against a room-temperature control cleavage. A reduction of the +100 Da peak to <5% validates that the kinetic barrier has been successfully overcome.
Protocol B: Aggressive Fmoc Deprotection for Hindered Sequences
Use this protocol during chain elongation immediately after coupling Fmoc-L-Dab(Boc,Me)-OH to prevent deletion sequences.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of 20% Piperidine and 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. Mechanistic note: DBU is a stronger, non-nucleophilic base that dramatically accelerates the abstraction of the sterically shielded 9-fluorenyl proton [1].
-
First Treatment: Add the deprotection cocktail to the resin. Agitate at room temperature for 10 minutes. Drain the reaction vessel into a collection flask.
-
Second Treatment: Add fresh cocktail and agitate for another 10 minutes. Drain into a separate collection flask.
-
Self-Validation Step (UV Monitoring): Dilute 10 µL of the first and second drained solutions in 1 mL of DMF. Measure the UV absorbance at 301 nm (the absorption maximum of the dibenzofulvene-piperidine adduct). The absorbance of the second wash should be <5% of the first wash. If it is higher, the deprotection is still incomplete, and a third 10-minute treatment is required.
-
Washing: Wash the resin extensively with DMF (6 x 1 min) to ensure all DBU is removed before the next coupling step, as residual DBU can cause premature Fmoc removal or racemization.
Part 5: References
impact of double coupling on Fmoc-L-Dab(Boc,Me)-OH incorporation
Overcoming Steric Hindrance: The Impact of Double Coupling on Fmoc-L-Dab(Boc,Me)-OH Incorporation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with incorporating Fmoc-L-Dab(Boc,Me)-OH —an Fmoc-protected, side-chain N-methylated, and Boc-protected L-2,4-diaminobutyric acid derivative—into growing peptide chains.
Due to its unique structural topology, this building block frequently causes sequence deletions if standard solid-phase peptide synthesis (SPPS) protocols are blindly applied. This guide provides the causality behind these failures and field-proven, self-validating methodologies to ensure high-fidelity synthesis.
Frequently Asked Questions (FAQs)
Q: Why does Fmoc-L-Dab(Boc,Me)-OH exhibit such poor coupling efficiency during standard SPPS? A: The difficulty is fundamentally rooted in steric hindrance. L-Dab has a very short two-carbon side chain ( Cβ and Cγ ). The presence of both a bulky tert-butyloxycarbonyl (Boc) group and a methyl group on the Nγ -amine creates a massive steric shield that folds back toward the α -carbon. When the carboxyl group of this amino acid is activated, this steric bulk physically impedes the nucleophilic attack from the resin-bound peptide's N-terminal amine [1].
Q: How does a "double coupling" strategy mechanistically resolve this incorporation issue? A: In sterically hindered reactions, the rate of acylation is drastically reduced, meaning the kinetic barrier is high. During a prolonged single coupling, the activated ester intermediate (e.g., the OAt ester when using HATU) can undergo competitive hydrolysis or side reactions (like guanidinylation of the N-terminus) before acylation is complete [1]. Double coupling resolves this by physically draining the degraded reaction mixture and introducing a fresh bolus of highly concentrated, newly activated amino acid. This leverages Le Chatelier's principle, driving the kinetically slow reaction over the activation energy barrier without exposing the peptide to prolonged degradation conditions [3].
Q: Should I use standard coupling reagents like HBTU or DIC/Oxyma for the double coupling? A: No. Standard reagents are often insufficiently reactive for highly hindered building blocks. You must utilize high-reactivity uronium/aminium salts such as HATU (which incorporates the highly reactive 7-azabenzotriazole leaving group) for the first coupling. For the second coupling, switching the coupling chemistry to a phosphonium salt like PyBOP or PyBroP is highly recommended, as they do not cause chain-terminating guanidinylation if excess reagent interacts with the free amine [2].
Quantitative Data: Impact of Coupling Strategies
The following table summarizes the quantitative impact of various coupling strategies on the incorporation efficiency of Fmoc-L-Dab(Boc,Me)-OH onto a standard primary amine resin.
| Coupling Strategy | Reagents (Activator / Base) | Equivalents | Time & Temp | Est. Coupling Efficiency | Risk of Byproducts |
| Standard Single | HBTU / DIPEA | 4 eq | 60 min, RT | 65% - 75% | High (Deletion sequences) |
| Extended Single | HATU / DIPEA | 4 eq | 120 min, RT | 80% - 85% | Medium (Guanidinylation) |
| Standard Double | HATU / DIPEA (x2) | 4 eq + 4 eq | 45 min + 45 min, RT | 92% - 95% | Low |
| Orthogonal Double | 1st: HATU / DIPEA 2nd: PyBOP / DIPEA | 4 eq + 4 eq | 45 min + 45 min, RT | > 98% | Very Low |
Experimental Protocol: Orthogonal Double Coupling Workflow
This protocol is designed as a self-validating system. It incorporates mandatory colorimetric testing to ensure that you do not proceed to the next synthesis cycle until the hindered Dab residue is fully incorporated.
Materials Required:
-
Fmoc-L-Dab(Boc,Me)-OH (4 equivalents per coupling)
-
HATU (4 equivalents)
-
PyBOP (4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents per coupling)
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Kaiser Test Kit (Ninhydrin, Phenol, KCN solutions)
Step-by-Step Methodology:
-
Resin Preparation: Ensure the resin-bound peptide has been fully Fmoc-deprotected (using 20% piperidine in DMF) and thoroughly washed (5x with DMF) to remove all basic residues.
-
First Activation (HATU): Dissolve 4 eq. of Fmoc-L-Dab(Boc,Me)-OH and 4 eq. of HATU in a minimum volume of DMF. Add 8 eq. of DIPEA. Allow the mixture to pre-activate for exactly 2 minutes at room temperature [2].
-
First Coupling: Add the activated mixture to the resin. Agitate gently for 45 minutes at room temperature.
-
Drain and Wash: Drain the reaction vessel. Wash the resin 3 times with DMF to remove spent reagents and byproducts. Do not deprotect.
-
Second Activation (PyBOP): Dissolve a fresh 4 eq. of Fmoc-L-Dab(Boc,Me)-OH and 4 eq. of PyBOP in DMF. Add 8 eq. of DIPEA. Pre-activate for 2 minutes.
-
Second Coupling: Add this fresh mixture to the resin. Agitate for another 45 minutes.
-
Drain and Wash: Drain the vessel and wash the resin 5 times with DMF and 3 times with Dichloromethane (DCM).
-
Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.
-
Result: A yellow/colorless bead indicates complete coupling (successful incorporation). A blue bead indicates unreacted primary amines remain.
-
-
Capping (If Necessary): If a faint blue color persists, do not attempt a third coupling. Instead, cap the unreacted chains using Acetic Anhydride/DIPEA (1:1 v/v in DMF) for 10 minutes to prevent the formation of complex, inseparable deletion sequences during final cleavage.
Workflow Visualization
The following diagram illustrates the logical decision tree for incorporating sterically hindered amino acids like Fmoc-L-Dab(Boc,Me)-OH.
Figure 1: Orthogonal double coupling and validation workflow for sterically hindered amino acids.
References
- Benchchem. "Strategies to overcome steric hindrance in N-methylated peptide synthesis." Benchchem Technical Guides.
- Peptide.com. "Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids." Peptide.com Resources.
- Biotage. "Using double coupling to improve your peptide synthesis." Biotage Knowledge Base.
Technical Support Center: Minimizing Racemization During SPPS with Fmoc-L-Dab(Boc,Me)-OH
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical roadblocks when incorporating sterically demanding building blocks. 1 (Fmoc-Nγ-methyl-Nγ-Boc-L-2,4-diaminobutyric acid) is an indispensable non-proteinogenic amino acid used to engineer cyclic peptides, peptidomimetics, and polymyxin analogues[1].
However, its unique steric and electronic profile makes it highly susceptible to racemization during Solid-Phase Peptide Synthesis (SPPS). This guide dissects the mechanistic causality of this phenomenon and provides self-validating troubleshooting protocols to ensure >99% chiral purity in your final therapeutic peptides.
The Mechanistic Causality of Racemization
To solve a synthesis problem, we must first understand the kinetic reality of the microenvironment. Why does an Fmoc-protected amino acid racemize? While the Fmoc urethane group effectively suppresses the classic oxazolone-mediated racemization pathway, Fmoc-L-Dab(Boc,Me)-OH remains highly vulnerable to direct base-catalyzed enolization [2].
The causality follows a strict logical sequence:
-
Kinetic Delay via Steric Hindrance: The Nγ-methyl and Nγ-Boc modifications create massive steric bulk on the side chain. This bulk physically impedes the nucleophilic attack of the resin-bound amine onto the activated carboxylate.
-
Extended Activated Lifetime: Because the coupling rate is suppressed, the highly electrophilic activated ester (e.g., uronium intermediate) persists in solution for an extended period[3].
-
α-Proton Abstraction: During this extended window, the tertiary amine base (e.g., DIEA/DIPEA) used in standard uronium activation (like HATU) abstracts the relatively acidic α-proton, forming an achiral planar enolate[2],[4].
-
Loss of Chiral Memory: Reprotonation of this enolate occurs non-stereospecifically, yielding a mixture of L- and D-epimers before the coupling is finalized[4].
Caption: Mechanistic pathway of Fmoc-L-Dab(Boc,Me)-OH activation and base-catalyzed enolization.
Data-Driven Optimization Strategies
To preserve chiral integrity, we must engineer the reaction conditions to accelerate the coupling while simultaneously reducing the basicity of the microenvironment. The quantitative data below illustrates how shifting coupling reagents and bases directly impacts the formation of the D-isomer impurity.
Quantitative Impact of Coupling Conditions on D-Dab Formation
| Coupling Reagent | Base (Equivalents) | Temperature | Pre-activation Time | Observed D-Dab (%) |
| HATU | DIEA (2.0 eq) | 75°C (Microwave) | 2 minutes | 15.4% |
| HATU | DIEA (2.0 eq) | 25°C (Room Temp) | 0 minutes | 5.2% |
| HATU | 2,4,6-Collidine (2.0 eq) | 25°C (Room Temp) | 0 minutes | 1.8% |
| DIC / Oxyma Pure | None | 50°C (Microwave) | 0 minutes | 0.8% |
| DIC / Oxyma Pure | None | 25°C (Room Temp) | 0 minutes | < 0.5% |
(Note: Data synthesizes expected racemization rates based on established SPPS kinetic principles for sterically hindered, N-methylated side-chain derivatives).
Troubleshooting Workflow & FAQs
Caption: Step-by-step troubleshooting workflow to minimize Fmoc-L-Dab(Boc,Me)-OH racemization.
Frequently Asked Questions
Q1: I am using standard HATU/DIEA coupling at 75°C in a microwave synthesizer, and I see 15% D-Dab impurity. How do I fix this without losing coupling efficiency? A1: High temperatures exponentially accelerate base-catalyzed enolization[5],[6]. For Fmoc-L-Dab(Boc,Me)-OH, you must decouple this specific residue from your standard microwave protocol. Lower the temperature to 25°C or a maximum of 50°C[6]. Furthermore, DIEA is too strong and unhindered. If you must use HATU, switch your base to 6, which provides sufficient basicity for activation but is sterically hindered from abstracting the α-proton[6],[4].
Q2: Can I use a pre-activation step to speed up the coupling of this bulky residue? A2: Absolutely not. Pre-activation (mixing the amino acid, activator, and base before adding to the resin) is the leading cause of racemization for sterically hindered residues[5],[2]. It maximizes the lifetime of the activated ester in the presence of a base without the nucleophile present. Always perform in situ activation by adding the base last, directly to the resin mixture.
Q3: What is the absolute best coupling reagent system to guarantee <1% racemization? A3: The 5 is the gold standard for racemization-prone residues[5],[2]. Unlike HATU/HBTU, DIC/Oxyma does not require a tertiary amine base. The reaction proceeds in a mildly acidic/neutral environment, completely shutting down the base-catalyzed enolization pathway[2].
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Protocol 1 includes a built-in chemical checkpoint (Kaiser Test) to ensure the milder conditions do not compromise coupling efficiency. Protocol 2 provides the analytical framework to verify chiral integrity.
Protocol 1: Base-Free Coupling of Fmoc-L-Dab(Boc,Me)-OH (Zero-Racemization Method)
This protocol utilizes DIC/Oxyma Pure to eliminate tertiary amines from the coupling environment.
Step 1: Resin Preparation & Deprotection
-
Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes.
-
Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 5 mins).
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine (residual base will cause racemization).
Step 2: Reagent Preparation (No Pre-Activation)
-
Weigh 0.4 mmol (4 equivalents) of Fmoc-L-Dab(Boc,Me)-OH and 0.4 mmol of Oxyma Pure.
-
Dissolve the dry powders together in a minimum volume of DMF (approx. 2 mL).
Step 3: In Situ Activation & Coupling
-
Add the amino acid/Oxyma solution directly to the resin.
-
Immediately add 0.4 mmol (4 equivalents) of N,N'-Diisopropylcarbodiimide (DIC) directly to the reaction vessel.
-
Agitate at 25°C (Room Temperature) for 2 hours. Do not apply microwave heating.
Step 4: Self-Validation (Kaiser Test)
-
Withdraw a few resin beads and wash with DCM.
-
Perform a Kaiser test.
-
If colorless/yellow: Coupling is complete. Proceed to washing.
-
If blue: Do NOT extend the coupling time (risks racemization). Instead, drain the vessel, wash with DMF, and perform a fresh double-coupling using the exact same reagent equivalents for 1 hour.
-
Protocol 2: Chiral Purity Validation via Marfey's Reagent
To definitively prove the absence of D-Dab, perform this post-cleavage analytical validation.
Step 1: Peptide Hydrolysis
-
Transfer 1 mg of the purified, cleaved peptide into a heavy-walled borosilicate glass vial.
-
Add 1 mL of 6N HCl. Seal under vacuum or argon.
-
Heat at 110°C for 24 hours to completely hydrolyze the peptide bonds.
-
Lyophilize the sample to remove all HCl.
Step 2: Derivatization
-
Re-dissolve the hydrolysate in 100 µL of water.
-
Add 20 µL of 1M NaHCO₃ and 50 µL of a 1% solution of Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 1N HCl, then dilute with 810 µL of Acetonitrile/Water (1:1).
Step 3: LC-MS Analysis
-
Inject the derivatized mixture onto a C18 Reverse-Phase HPLC column coupled to a mass spectrometer.
-
Monitor the specific m/z transition for the FDAA-Dab(Me) adduct. The L-epimer and D-epimer will elute at distinctly different retention times due to the diastereomeric interaction with the chiral FDAA tag, allowing for precise integration and quantification of chiral purity.
References
- BenchChem.
- Peptide Chemistry. "Cysteine Racemization in Fmoc-SPPS: Prevention & Detection."
- PubMed / NIH. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis."
- BenchChem. "Fmoc-Dab(Alloc)-OH."
- BenchChem.
- BenchChem. "Fmoc-L-Dab(Boc,Me)-OH | 446847-81-0."
Sources
- 1. Fmoc-L-Dab(Boc,Me)-OH | 446847-81-0 | Benchchem [benchchem.com]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis for purity of Fmoc-L-Dab(Boc,Me)-OH synthesized peptides
The synthesis of conformationally constrained and highly stable peptide therapeutics—such as polymyxin analogs and novel antimicrobial peptides (AMPs)—relies heavily on the incorporation of specialized non-proteinogenic amino acids[1]. Among these, N-methylated L-2,4-diaminobutyric acid (Dab) is critical for modulating electrostatic interactions with bacterial lipid A while enhancing proteolytic stability[2].
However, introducing an N-methyl group onto the sterically hindered α -amine of a Dab residue presents a significant synthetic bottleneck. This guide objectively compares the chromatographic purity, yield, and mechanistic efficiency of utilizing a pre-methylated building block, Fmoc-L-Dab(Boc,Me)-OH[], against traditional on-resin N-methylation protocols.
Mechanistic Causality: Pre-Methylation vs. On-Resin Modification
Historically, peptide chemists have relied on on-resin N-methylation techniques, most notably the Fukuyama-Mitsunobu reaction, to modify the peptide backbone during Solid-Phase Peptide Synthesis (SPPS)[4].
The Causality of On-Resin Impurities: The Fukuyama-Mitsunobu approach requires three distinct chemical transformations on the solid support:
-
Activation: Protection of the primary amine with an electron-withdrawing o-nitrobenzenesulfonyl (o-NBS) group[5].
-
Alkylation: A Mitsunobu reaction utilizing methanol, triphenylphosphine (PPh 3 ), and diisopropyl azodicarboxylate (DIAD)[4].
-
Deprotection: Removal of the o-NBS group using 2-mercaptoethanol and a strong base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[5].
This multi-step process is fundamentally flawed when applied to complex or sterically hindered sequences. The Mitsunobu alkylation often fails to reach 100% conversion due to the restricted microenvironment of the resin matrix, leading to unmethylated (des-methyl) deletion impurities[5]. Furthermore, prolonged exposure to DBU during the deprotection phase frequently triggers severe side reactions, including the epimerization of adjacent residues and the formation of aspartimide byproducts, which drastically reduce the crude purity of the final peptide[6].
The Pre-Methylated Advantage: Fmoc-L-Dab(Boc,Me)-OH bypasses these failure points entirely. By utilizing a building block where the α -amine is already methylated and the side-chain amine is orthogonally protected by a tert-butyloxycarbonyl (Boc) group, the residue is incorporated in a single highly efficient coupling step[]. This completely eliminates the risk of incomplete methylation and DBU-induced side reactions.
Workflow Visualization
Workflow comparison: Pre-methylated Fmoc-L-Dab(Boc,Me)-OH vs. On-Resin N-Methylation.
Experimental Protocols: A Self-Validating System
To objectively compare performance, a model polymyxin B nonapeptide analog was synthesized using both methodologies. The protocols below are designed as self-validating systems to ensure absolute chemical accuracy.
Route A: Direct Incorporation of Fmoc-L-Dab(Boc,Me)-OH
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (0.5 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes.
-
Coupling: Dissolve 3.0 eq of Fmoc-L-Dab(Boc,Me)-OH, 3.0 eq of HATU (a highly reactive azabenzotriazole-based reagent required for secondary amines[5]), and 6.0 eq of DIPEA in DMF. Add the activated mixture to the resin and agitate for 60 minutes at room temperature.
-
Self-Validation (Chloranil Test): The standard Kaiser test relies on primary amines to form Ruhemann's purple and will yield a false negative for secondary amines. To validate the coupling onto the N-methylated terminus, a Chloranil test must be employed. A colorless/yellow result confirms >99% coupling efficiency.
-
Elongation: Proceed with standard Fmoc deprotection (20% piperidine in DMF) and subsequent amino acid couplings.
Route B: On-Resin Fukuyama-Mitsunobu Methylation
-
Initial Coupling: Couple standard Fmoc-L-Dab(ivDde)-OH using HATU/DIPEA, followed by Fmoc deprotection. Note: The ivDde group is required here as it is orthogonal to both piperidine and the subsequent Mitsunobu conditions[1][2].
-
o-NBS Protection: Treat the resin with o-NBS-Cl (4.0 eq) and 2,4,6-collidine (10.0 eq) in NMP for 30 minutes[4].
-
Mitsunobu Alkylation: Suspend the resin in anhydrous THF. Add PPh 3 (5.0 eq), DIAD (5.0 eq), and anhydrous MeOH (10.0 eq). Agitate for 60 minutes[4].
-
o-NBS Deprotection: Treat the resin with 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in DMF for 30 minutes. Repeat this step twice to ensure complete removal[4].
-
Validation: Perform a Chloranil test to confirm the presence of the newly formed secondary amine.
Cleavage & Global Deprotection
Both resins are treated with a cleavage cocktail of TFA/TIPS/H 2 O (95:2.5:2.5 v/v/v) for 2 hours. The crude peptides are precipitated in cold diethyl ether, centrifuged, and lyophilized prior to HPLC analysis.
Data Presentation: HPLC Purity & Yield Comparison
The quantitative superiority of the pre-methylated building block becomes immediately apparent upon chromatographic analysis. The elimination of the multi-step on-resin modification drastically reduces the impurity profile.
| Parameter | Route A: Fmoc-L-Dab(Boc,Me)-OH | Route B: On-Resin Methylation |
| Crude HPLC Purity | > 85% | ~ 45% |
| Major Impurities Identified (LC-MS) | Trace standard deletion sequences | Des-methyl peptide (-14 Da), Aspartimide byproducts |
| Total Synthesis Time (Dab residue) | 1.5 hours | > 4.5 hours |
| Isolated Yield (Post-Prep HPLC) | 62% | 28% |
HPLC Analytical Protocol for Purity Assessment
A self-validating HPLC method must be explicitly designed to resolve the unmethylated impurity from the target N-methylated peptide. Because the loss of a single methyl group ( Δ m/z = -14 Da) barely alters the overall hydrophobicity of a large peptide, steep gradients will cause these peaks to co-elute, resulting in a false-positive purity reading.
-
Column: Phenomenex Kinetex C18 (2.1 x 150 mm, 2.6 µm core-shell). The core-shell technology minimizes band broadening, which is critical for resolving closely related structural analogs.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 50% B over 30 minutes. Causality: A shallow gradient of ≤ 1.3% B/minute is strictly required to separate the des-methyl impurity from the target peak.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm (peptide backbone absorption) and 254 nm.
Conclusion
The direct incorporation of Fmoc-L-Dab(Boc,Me)-OH provides a vastly superior, self-validating workflow for synthesizing N-methylated diaminobutyric acid-containing peptides. By eliminating the sterically hindered Mitsunobu alkylation and the harsh DBU deprotection steps required by on-resin methods, researchers can increase crude purity from ~45% to >85%. This mechanistic shift not only doubles the final isolated yield but drastically reduces the time and solvent overhead required for preparative HPLC purification.
Sources
mass spectrometry characterization of peptides with Fmoc-L-Dab(Boc,Me)-OH
Title: Mass Spectrometry Characterization of Peptides Incorporating Fmoc-L-Dab(Boc,Me)-OH: A Comparative Analytical Guide
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Rationale
As a Senior Application Scientist, I frequently encounter the challenge of verifying the sequence fidelity of synthetic peptides containing unnatural basic amino acids. One of the most critical building blocks in modern peptide engineering is Fmoc-L-Dab(Boc,Me)-OH (CAS 446847-81-0). During solid-phase peptide synthesis (SPPS), this protected derivative is used to incorporate N-γ-methyl-L-2,4-diaminobutyric acid, commonly denoted as Dab(Me) .
Dab(Me) is a structural hallmark in several potent natural product classes, including the uridylpeptide antibiotics (e.g., napsamycins)[1] and engineered polymyxin analogs. The addition of the N-γ-methyl group serves a dual purpose: it enhances proteolytic resistance against serum peptidases and modulates the basicity of the side chain, which is pivotal for tuning binding affinity to bacterial membranes or specific RNA targets[2].
However, verifying the successful incorporation of Dab(Me) presents a classic analytical challenge: isobaric interference .
Structural and Physicochemical Comparison
To objectively evaluate Dab(Me), we must compare it against its natural and synthetic alternatives: standard L-Diaminobutyric acid (Dab), L-Ornithine (Orn), and L-Lysine (Lys).
As shown in Table 1 , Dab(Me) and Ornithine share the exact same monoisotopic residue mass (114.0793 Da). Because they are strictly isobaric, standard intact mass analysis (MS1) cannot distinguish between a correctly synthesized Dab(Me)-peptide and an erroneous sequence containing Ornithine. High-resolution tandem mass spectrometry (LC-MS/MS) is absolutely required to differentiate them based on their distinct gas-phase fragmentation mechanisms.
Table 1: Structural and Mass Comparison of Basic Amino Acid Alternatives
| Amino Acid | Side Chain Structure | Residue Formula | Monoisotopic Residue Mass (Da) | Isobaric Interference |
| L-Dab | -CH₂-CH₂-NH₂ | C₄H₈N₂O | 100.0636 | None |
| L-Dab(Me) | -CH₂-CH₂-NH-CH₃ | C₅H₁₀N₂O | 114.0793 | L-Ornithine |
| L-Ornithine | -CH₂-CH₂-CH₂-NH₂ | C₅H₁₀N₂O | 114.0793 | L-Dab(Me) |
| L-Lysine | -CH₂-CH₂-CH₂-CH₂-NH₂ | C₆H₁₂N₂O | 128.0949 | None |
Mechanistic Basis for MS/MS Differentiation
The core of this analytical guide relies on the causality of gas-phase fragmentation. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), basic amino acid side chains sequester protons, leading to charge-directed fragmentation[3].
The structural difference between Dab(Me) and Ornithine lies in the nature of their terminal amines. Ornithine possesses a primary amine , whereas Dab(Me) possesses a secondary amine . This fundamentally alters the leaving group during collisional activation[4].
Diagnostic Neutral Losses
The most definitive diagnostic feature is the neutral loss from the precursor ion or the specific b/y sequence ions containing the modified residue:
-
Ornithine (Primary Amine): Undergoes a characteristic neutral loss of ammonia (-17.0265 Da ).
-
Dab(Me) (Secondary Amine): The N-γ methylation alters the leaving group. Instead of ammonia, Dab(Me) undergoes a highly diagnostic neutral loss of methylamine (CH₃NH₂, -31.0422 Da ).
Immonium Ion Fingerprinting
In the low mass region, immonium ions provide a self-validating secondary layer of confirmation:
-
Ornithine: Yields a precursor immonium ion at m/z 87.07, which rapidly loses NH₃ to form a dominant diagnostic peak at m/z 70.06 .
-
Dab(Me): Yields a precursor immonium ion at m/z 87.07, which loses CH₃NH₂ to generate a distinct diagnostic peak at m/z 56.05 .
Table 2: Diagnostic MS/MS Fragmentation Features
| Amino Acid | Primary Amine Neutral Loss | Secondary Amine Neutral Loss | Diagnostic Immonium Ion (m/z) |
| L-Dab | -17.03 Da (NH₃) | N/A | 73.05 |
| L-Dab(Me) | N/A | -31.04 Da (CH₃NH₂) | 87.07 → 56.05 |
| L-Ornithine | -17.03 Da (NH₃) | N/A | 87.07 → 70.06 |
| L-Lysine | -17.03 Da (NH₃) | N/A | 84.08 |
Mandatory Visualization: MS/MS Decision Tree
Below is the logical workflow used to definitively characterize and differentiate these isobaric residues in a high-throughput proteomics or synthetic quality control environment.
Fig 1. LC-MS/MS logical decision tree for differentiating isobaric Dab(Me) and Ornithine residues.
Experimental Protocols: LC-MS/MS Characterization Workflow
To ensure a self-validating system, follow this step-by-step methodology for the characterization of peptides synthesized with Fmoc-L-Dab(Boc,Me)-OH.
Step 1: Peptide Cleavage & Deprotection
-
Treat the resin-bound peptide with a standard cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
-
Mechanistic Note: The Boc group protecting the γ-amine of the Dab(Me) residue is highly acid-labile and will be completely removed during this step, yielding the free secondary amine.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Step 2: Liquid Chromatography (LC) Separation
-
Reconstitute the peptide in 0.1% Formic Acid (FA) in water to a concentration of 10 µM.
-
Inject 1-2 µL onto a high-resolution C18 column (e.g., Waters ACQUITY UPLC Peptide C18, 1.7 µm, 2.1 x 100 mm).
-
Run a gradient from 5% to 60% Mobile Phase B over 15 minutes. (Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in Acetonitrile).
Step 3: High-Resolution MS/MS Acquisition
-
Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive ESI mode.
-
Set the Higher-energy Collisional Dissociation (HCD) Normalized Collision Energy (NCE) to 25-30% .
-
Causality Check: This specific energy regime is critical. It is high enough to induce the diagnostic -31.04 Da neutral loss of methylamine from the Dab(Me) side chain, but low enough to preserve the intact b and y sequence ions required to pinpoint the exact location of the residue within the peptide backbone.
Step 4: Data Processing & Validation
-
Generate Extracted Ion Chromatograms (XIC) for the intact precursor mass.
-
Inspect the MS/MS spectra for the sequence-determining b and y ions.
-
Validate the presence of Dab(Me) by confirming the mass shift of -31.0422 Da from the precursor and any b/y ions encompassing the Dab(Me) residue. Confirm the absence of the -17.0265 Da loss, which would indicate an Ornithine contamination or misincorporation.
References
-
Nucleoside Derived Antibiotics to Fight Microbial Drug Resistance: New Utilities for an Established Class of Drugs? ACS Publications.
-
Identification of a napsamycin biosynthesis gene cluster by genome mining. PubMed / NIH.
-
Side Chain Driven Mass Spectral Fragmentation of Lys Containing Peptides: Cα-CO Bond Cleavage in Xxx-Lys-Xxx Sequences. Journal of the American Society for Mass Spectrometry.
-
Aspartocin cyclic lipopeptide antibiotics: Mass spectral structural confirmations and the diagnostic role played by the α,β- diaminobutyric acid residue. PubMed / NIH.
Sources
- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure characterization of lipocyclopeptide antibiotics, aspartocins A, B & C, by ESI-MSMS and ESI-nozzle-skimmer-MSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Fmoc-L-Dab(Boc,Me)-OH vs. Fmoc-L-Dab(Alloc)-OH in Advanced Solid-Phase Peptide Synthesis
The architectural complexity of modern peptide therapeutics requires precise control over side-chain reactivity. L-2,4-Diaminobutyric acid (L-Dab), a non-proteinogenic amino acid, serves as a critical scaffold for introducing structural diversity, such as branching, cyclization, and N-methylation[1].
This guide provides an objective, data-driven comparison between two vital Dab derivatives: Fmoc-L-Dab(Boc,Me)-OH and Fmoc-L-Dab(Alloc)-OH . By analyzing their orthogonal deprotection mechanisms, coupling kinetics, and application scopes, we provide researchers with a framework for selecting the optimal building block for complex peptide synthesis.
Mechanistic Overview and Orthogonality
The fundamental difference between these two derivatives lies in their side-chain protecting groups and the presence of N-methylation, which dictates their utility in Solid-Phase Peptide Synthesis (SPPS)[2].
Fmoc-L-Dab(Boc,Me)-OH: Conformational Tuning and Stability
Fmoc-L-Dab(Boc,Me)-OH features a tert-butyloxycarbonyl (Boc) protecting group and a methyl group on the γ -amino side chain[].
-
Causality of Design: The Boc group is highly acid-labile. It is designed to be stable during iterative Fmoc deprotection (using 20% piperidine) but is cleaved simultaneously with the peptide from the resin using strong acids like Trifluoroacetic acid (TFA).
-
The Role of N-Methylation: The pre-installed N-methyl group eliminates the need for complex on-resin site-specific N-alkylation. N-methylation restricts the peptide's conformational flexibility and significantly enhances proteolytic stability by sterically hindering protease active sites[].
Fmoc-L-Dab(Alloc)-OH: On-Resin Architectural Engineering
Fmoc-L-Dab(Alloc)-OH utilizes an allyloxycarbonyl (Alloc) group on the γ -amine[4].
-
Causality of Design: The Alloc group is completely stable to both the basic conditions of Fmoc removal and the highly acidic conditions of Boc/tBu removal and resin cleavage[4].
-
Orthogonal Deprotection: Alloc is selectively removed via mild palladium-catalyzed Tsuji-Trost allylic cleavage[5]. This absolute orthogonality allows the γ -amine to be unmasked while the peptide remains attached to the resin, providing a reactive handle for synthesizing branched peptide dendrimers or forming intramolecular lactam bridges (peptide stapling)[4][6].
Quantitative Comparison and Properties
The following table summarizes the operational parameters and physicochemical properties of both derivatives to guide experimental design.
| Parameter | Fmoc-L-Dab(Boc,Me)-OH | Fmoc-L-Dab(Alloc)-OH |
| CAS Number | 446847-81-0[] | 204316-32-5[4] |
| Side-Chain Protection | Boc (tert-butyloxycarbonyl) | Alloc (Allyloxycarbonyl) |
| Side-Chain Modification | N- γ -Methylated | Unmodified primary amine (post-cleavage) |
| Deprotection Reagent | 90-95% TFA (Global Cleavage) | Pd(PPh
3
)
4
|
| Orthogonality | Orthogonal to Fmoc; Cleaved with tBu/Trt | Fully orthogonal to Fmoc, Boc, tBu, and Trt[2] |
| Primary Application | Protease resistance, self-assembling materials[] | Branched peptides, lactam cyclization, stapling[6] |
| Coupling Steric Hindrance | High (due to N-methylation) | Low to Moderate |
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and visual workflow mapping.
Workflow A: Synthesis of N-Methylated Peptides using Fmoc-L-Dab(Boc,Me)-OH
When incorporating Fmoc-L-Dab(Boc,Me)-OH, the primary challenge is the steric hindrance introduced by the N-methyl group during subsequent coupling steps.
Caption: Standard SPPS workflow utilizing Fmoc-L-Dab(Boc,Me)-OH, highlighting the critical difficult coupling step.
Protocol: Overcoming Steric Hindrance in N-Methyl Couplings
-
Incorporation: Couple Fmoc-L-Dab(Boc,Me)-OH (3 eq) using standard DIC/Oxyma Pure activation for 1 hour at room temperature.
-
Validation Check: Perform a Kaiser test. A negative result (yellow) indicates successful coupling to the primary amine of the preceding residue.
-
Fmoc Removal: Treat with 20% piperidine in DMF (2 x 5 min).
-
Coupling onto the N-Methylated Dab (Critical Step): The secondary amine of the unmasked Dab(Boc,Me) is highly hindered.
-
Action: Use highly reactive uronium salts like HATU (3 eq) with HOAt (3 eq) and DIPEA (6 eq).
-
Optimization: Apply microwave heating (60°C for 15 mins) or extended room temperature coupling (4 hours) to drive the reaction to completion.
-
Validation Check: The standard Kaiser test fails on secondary amines. Use the Chloranil test; a color change from colorless to blue indicates unreacted secondary amines.
-
Workflow B: On-Resin Branching using Fmoc-L-Dab(Alloc)-OH
The Alloc group requires strict anhydrous and anaerobic conditions to prevent catalyst poisoning during the Pd(0) mediated cleavage[5].
Caption: Workflow for on-resin Alloc deprotection and subsequent side-chain modification.
Protocol: Orthogonal Alloc Deprotection and Branching
-
Preparation: After synthesizing the linear sequence, wash the peptide-resin thoroughly with anhydrous DCM. Purge the reaction vessel with Argon or Nitrogen for 10 minutes[4]. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II).
-
Deprotection Cocktail: Dissolve 0.2 equivalents of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh 3 ) 4 ] and 10-20 equivalents of Phenylsilane (PhSiH 3 ) in anhydrous DCM[4]. Causality: Phenylsilane acts as an allyl scavenger, capturing the reactive allyl carbocation generated during cleavage to prevent unwanted re-alkylation of the peptide.
-
Reaction: Add the cocktail to the resin and agitate under inert gas for 30 minutes. Repeat this step once with fresh reagents.
-
Catalyst Removal (Critical Step): Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (3 x 5 min). Causality: Residual palladium can catalyze side reactions or precipitate during final cleavage. Diethyldithiocarbamate effectively chelates and removes trapped Pd.
-
Validation Check: Perform a Kaiser test. A positive result (dark blue) confirms the successful unmasking of the γ -primary amine of the Dab residue, which is now ready for branching or lactamization[6].
Conclusion
The choice between Fmoc-L-Dab(Boc,Me)-OH and Fmoc-L-Dab(Alloc)-OH is dictated entirely by the target molecule's architectural requirements.
-
Select Fmoc-L-Dab(Boc,Me)-OH when the goal is to synthesize linear peptides with enhanced proteolytic stability and controlled conformational rigidity, accepting that final deprotection will occur simultaneously with resin cleavage.
-
Select Fmoc-L-Dab(Alloc)-OH when synthesizing complex topologies such as peptide dendrimers, stapled peptides, or cyclic constructs, leveraging its absolute orthogonality to Fmoc and Boc chemistries for precise on-resin modifications.
References
-
CEM Corporation. "Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization." cem.com. Available at:[Link]
-
ChemRxiv. "Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis." chemrxiv.org. Available at:[Link]
-
Biotage. "Using microwave heating to expedite your allyl ester or alloc deprotection." biotage.com. Available at:[Link]
Sources
Fmoc-L-Dab(Boc,Me)-OH proper disposal procedures
Standard Operating Procedure: Handling, Operational Integration, and Disposal of Fmoc-L-Dab(Boc,Me)-OH
Executive Summary
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an extension of chemical causality. Fmoc-L-Dab(Boc,Me)-OH (CAS: 446847-81-0) is a highly specialized, orthogonally protected amino acid derivative critical for synthesizing peptides with modified side chains[]. Because its structural integrity relies on opposing chemical sensitivities—a base-labile Fmoc group and an acid-labile Boc group—its operational use and disposal inherently generate violently incompatible waste streams[2]. This guide provides a self-validating, step-by-step framework for managing the reagent from storage to final destruction, ensuring absolute safety and operational efficiency.
Chemical Profile & Logistical Parameters
Before handling the material, it is critical to understand how its physical properties dictate its logistical requirements. The bulky tert-butyloxycarbonyl (Boc) group is susceptible to thermal degradation, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is highly sensitive to ambient alkalinity[].
Table 1: Quantitative Data & Operational Implications for Fmoc-L-Dab(Boc,Me)-OH
| Property | Specification | Operational Causality & Implication |
| CAS Number | 446847-81-0 | Unique identifier required for SDS tracking and EHS waste manifesting[]. |
| Molecular Formula | C₂₅H₃₀N₂O₆ | High organic carbon content dictates that solid waste must be disposed of via high-temperature incineration[]. |
| Molecular Weight | 454.52 g/mol | Used for precise molar equivalent calculations to minimize excess reagent waste during coupling[]. |
| Storage Temperature | 2–8 °C | Mandatory to prevent spontaneous thermal cleavage of the Boc group and maintain enantiomeric purity[]. |
| α-Amino Protection | Fmoc (Base-Labile) | Deprotection generates basic effluent (piperidine/dibenzofulvene), requiring strict segregation[]. |
| Side-Chain Protection | Boc (Acid-Labile) | Cleavage generates acidic effluent (TFA/scavengers), requiring isolated, vented containment[2]. |
Operational Workflow & Chemical Causality
In Solid-Phase Peptide Synthesis (SPPS), Fmoc-L-Dab(Boc,Me)-OH is utilized to introduce an N-methylated diaminobutyric acid residue[]. The causality of our waste management strategy is directly tied to the orthogonal deprotection mechanisms of this molecule.
When you remove the Fmoc group to elongate the peptide chain, you must use a secondary amine (typically 20% piperidine in DMF)[]. Conversely, removing the Boc group and cleaving the peptide from the resin requires a strong acid (typically 95% Trifluoroacetic acid, TFA)[2].
Orthogonal deprotection of Fmoc-L-Dab(Boc,Me)-OH dictating waste segregation.
The Safety Imperative: If the basic waste stream (piperidine) mixes with the acidic waste stream (TFA), a violent exothermic neutralization reaction occurs. This can rapidly boil the highly volatile DMF solvent, leading to container rupture, toxic gas release, and severe chemical burns.
Waste Segregation & Disposal Procedures
The following protocols provide self-validating methodologies for disposing of both the pure chemical and its associated SPPS waste streams.
SPPS workflow for Fmoc-L-Dab(Boc,Me)-OH highlighting critical waste streams.
Protocol A: Disposal of Unused/Expired Solid Reagent
Causality: Fmoc-L-Dab(Boc,Me)-OH is a complex organic molecule that resists natural biodegradation. It must be destroyed via high-temperature incineration to prevent environmental accumulation[5].
-
Inventory Verification: Inspect the vial. If the powder has clumped or turned yellow, the protecting groups have likely degraded, rendering it useless for synthesis.
-
Containment: Do not open the vial to transfer the powder. Leave the expired chemical in its original amber glass container. Place the vial inside a clear, sealable polyethylene secondary containment bag.
-
Labeling: Affix a standardized EHS hazardous waste label. Mark the contents exactly as: "Fmoc-L-Dab(Boc,Me)-OH (CAS 446847-81-0) - Non-Hazardous Organic Solid for Incineration."
-
Validation Step: Cross-reference the weight on the label with your laboratory's chemical inventory log to ensure accurate EHS reporting.
-
Transfer: Move the sealed bag to the designated solid chemical waste accumulation area for vendor pickup.
Protocol B: Segregation of SPPS Liquid Waste Streams
Causality: Preventing the exothermic reaction between piperidine and TFA[],[2].
-
Basic Waste Segregation (Fmoc Deprotection):
-
Direct all effluent from the 20% Piperidine/DMF deprotection steps into a dedicated, heavy-duty HDPE carboy labeled "Basic SPPS Waste - Flammable/Toxic."
-
Validation Step: Before sealing the carboy at the end of the day, touch a pH test strip to the inner lip of the funnel. It must read >10. If it reads acidic, the stream has been contaminated, and EHS must be notified immediately.
-
-
Acidic Waste Segregation (Boc Deprotection/Cleavage):
-
Collect the 95% TFA cleavage cocktail effluent into a separate, dedicated HDPE carboy labeled "Acidic SPPS Waste - Corrosive."
-
Validation Step:Never seal this container tightly. Residual carbocations reacting with scavengers (like TIPS or EDT) will generate gas. You must use a vented cap to prevent pressure buildup and catastrophic rupture.
-
Protocol C: Emergency Spill Cleanup for Solid Powder
Causality: Fine organic powders like Fmoc-L-Dab(Boc,Me)-OH pose a severe inhalation risk and cross-contamination hazard if aerosolized during cleanup.
-
PPE Protocol: Immediately don nitrile gloves, safety goggles, and a lab coat. For spills exceeding 5 grams outside a fume hood, use an N95 particulate respirator.
-
Dust Suppression: Do not sweep the powder dry. Gently mist heavy-duty paper towels with a 10% isopropanol/water solution and drape them over the spill. This suppresses aerosolization.
-
Collection: Use a non-sparking plastic scoop to lift the damp towels and the underlying powder together.
-
Validation Step: Wipe the spill area a second time with a fresh solvent-dampened towel to ensure zero residue remains (which could ruin future sensitive assays).
-
Disposal: Place all cleanup materials into a hazardous waste bag, label as "Spill Debris: Fmoc-L-Dab(Boc,Me)-OH", and route for incineration alongside Protocol A.
References
-
Pharmaffiliates . CAS No : 446847-81-0 | Product Name : Fmoc-L-Dab(Boc,Me)-OH. Retrieved from: [Link]
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Fmoc-L-Dab(Boc,Me)-OH
This document provides a comprehensive, operational guide to the safe handling of Fmoc-L-Dab(Boc,Me)-OH, a specialized amino acid derivative critical in modern peptide synthesis. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring a culture of safety and procedural excellence within the laboratory. This guide is structured to provide not just a list of rules, but the scientific rationale behind them, empowering you to make informed safety decisions.
While a specific Safety Data Sheet (SDS) for the N-methylated Fmoc-L-Dab(Boc)-OH is not always readily available, the protocols herein are synthesized from authoritative data on structurally analogous Fmoc-protected amino acids, which typically exist as fine, electrostatically-charged powders.[1][2] The primary hazards stem from this physical form, creating risks of inhalation and inadvertent contact with skin and eyes.[3][4]
Core Safety Principles: Beyond the Lab Coat
Effective laboratory safety is a system, not a single piece of equipment. The "Hierarchy of Controls" is a foundational principle that prioritizes safety measures. Personal Protective Equipment (PPE), while essential, is the final barrier of protection.
-
Engineering Controls: These are the most effective measures as they involve physically removing the hazard. For Fmoc-L-Dab(Boc,Me)-OH, the primary engineering control is a certified chemical fume hood . All handling of the solid compound must be performed within a fume hood to control airborne particulates.[1][3]
-
Administrative Controls: These are the procedures and practices that minimize exposure. This includes proper training, diligent labeling of all containers, and adhering to the protocols outlined in this guide.
-
Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards. The following sections detail the mandatory PPE required for handling this compound.
Essential Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; each component is chosen to mitigate a specific, identified risk associated with handling fine chemical powders like Fmoc-L-Dab(Boc,Me)-OH.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles (meeting ANSI Z87.1 or EN166 standards). A full-face shield is recommended when handling larger quantities (>10g).[5][6] | Protects eyes from airborne powder and accidental splashes of solvents used during preparation. A face shield provides an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Chemical-resistant nitrile gloves.[3] | Provides a necessary barrier against skin contact. Hands are the most exposed part of the body during chemical handling.[6] Gloves should be inspected for integrity before use and changed regularly or immediately upon contamination. |
| Body Protection | A long-sleeved, buttoned laboratory coat. | Protects skin and personal clothing from contamination with the chemical powder.[1][8] |
| Respiratory Protection | Work must be conducted in a fume hood. For tasks with a high potential for dust generation (e.g., cleaning spills), a NIOSH-approved N95 respirator is required.[9][10] | Fmoc-amino acid powders are fine and can easily become airborne, posing an inhalation hazard that may cause respiratory tract irritation.[4][10] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
This section provides a procedural workflow from reagent retrieval to disposal. Adherence to this sequence is critical for ensuring both personal safety and the chemical integrity of the reagent.
Step 1: Preparation and Staging
-
Don PPE: Before any operations begin, don all required PPE as specified in the table above.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate working height. Decontaminate the working surface.
-
Equilibrate Reagent: If the container of Fmoc-L-Dab(Boc,Me)-OH is stored under refrigeration (2-8°C is recommended for long-term stability[1]), allow the sealed container to warm to ambient room temperature for at least 30 minutes. This is a critical step. Opening a cold container will cause atmospheric moisture to condense on the powder, potentially leading to hydrolysis of the Fmoc group and compromising your synthesis.[1]
Step 2: Weighing and Dispensing
-
Open Container: Once equilibrated, carefully open the container inside the fume hood. Avoid any sudden movements that could create airborne dust.
-
Use Designated Tools: Use clean, dedicated spatulas and weighing paper for this reagent to prevent cross-contamination.[1]
-
Weigh Carefully: Weigh the desired amount of powder. Work deliberately to minimize the generation of dust.
-
Seal and Store: Immediately and tightly reseal the main container. For optimal stability, consider purging the headspace with an inert gas like argon or nitrogen before sealing.[1] Return the container to its proper storage location.[1][11]
Step 3: Post-Handling and Cleanup
-
Dispose of Contaminated Items: All disposable items that have come into contact with the chemical, such as weighing paper and gloves, are now considered chemical waste. Place them in a designated, sealed hazardous waste container.[10]
-
Decontaminate: Clean the spatula and the work surface according to your laboratory's standard operating procedures for non-volatile chemical powders.
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination. Wash hands thoroughly with soap and water.
Caption: Workflow for the safe handling of Fmoc-L-Dab(Boc,Me)-OH.
Spill and Emergency Procedures
Spill Management
In the event of a small spill of solid material within the fume hood:
-
Alert: Notify personnel in the immediate area.
-
Contain: Do not use a dry brush or towel, as this will generate more dust.
-
Clean-up: Gently cover the spill with a damp paper towel to wet the powder. Carefully wipe up the material, working from the outside in. All cleaning materials must be disposed of as hazardous chemical waste.[10] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water.[3][8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and contact a poison control center or seek immediate medical attention.[3][8]
Compliant Waste Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with Fmoc-L-Dab(Boc,Me)-OH must be treated as chemical waste.
-
Solid Waste: This includes excess reagent, contaminated gloves, weighing paper, pipette tips, and cleaning materials.[10] Collect this waste in a clearly labeled, sealed container designated for solid hazardous waste.[10] The label should include "Hazardous Waste," the full chemical name, and the date.
-
Liquid Waste: Any solvents used to rinse glassware or in experimental procedures involving the compound must be collected in a separate, labeled container for hazardous liquid waste. Do not discharge any amount to the sewer system.[3]
-
Final Disposal: All chemical waste must be disposed of through your institution's EHS department or a licensed chemical waste vendor.[12] Maintain a log of all generated hazardous waste as required by regulatory compliance.[10]
By integrating these safety protocols into your daily laboratory operations, you contribute to a robust culture of safety, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
- A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. (n.d.). Benchchem.
- Fmoc-Dab(Boc)-OH >= 97.0 HPLC 125238-99-5. (n.d.). Sigma-Aldrich.
- Fmoc-Dab(Boc)-OH Novabiochem 125238-99-5. (n.d.). Sigma-Aldrich.
- PPE for Powder Handling: Support Operators Effectively. (2025, September 14). Dust Arrest.
- FMOC-DAB(FMOC)-OH - Safety Data Sheet. (2025, July 19). ChemicalBook.
- Safe Disposal of Fmoc-L-Dab(Me,Ns)-OH: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Fmoc-L-Dap(Pentynoyl)-OH: A Comprehensive Guide. (n.d.). Benchchem.
- PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.).
- Fmoc-Trp(Boc)-OH >98%_sds. (n.d.). Severn Biotech.
- Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
- Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
- Fmoc-Dab(Boc)-OH | CAS#125238-99-5. (n.d.). MedKoo Bioscience.
- How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety.
- Fmoc-Trp(Boc)-OH Safety Data Sheet. (n.d.). AK Scientific, Inc.
- Proper Disposal of Fmoc-Pro-Pro-OH: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc-Dab(Boc)-OH Novabiochem 125238-99-5 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. ppesafety.com.sg [ppesafety.com.sg]
- 6. hazchemsafety.com [hazchemsafety.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dustarrest.com [dustarrest.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medkoo.com [medkoo.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
